Product packaging for Destomycin B(Cat. No.:)

Destomycin B

Cat. No.: B12380982
M. Wt: 541.5 g/mol
InChI Key: XQRJFJIKNNEPNI-LBPOVGFFSA-N
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Description

Destomycin B is a useful research compound. Its molecular formula is C21H39N3O13 and its molecular weight is 541.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H39N3O13 B12380982 Destomycin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H39N3O13

Molecular Weight

541.5 g/mol

IUPAC Name

(2R,3'S,3aR,4R,4'S,5'R,6S,6'R,7S,7aS)-6'-[(1R)-1-amino-2-hydroxyethyl]-4-[(2R,3R,5S,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

InChI

InChI=1S/C21H39N3O13/c1-23-7-3-8(24-2)11(28)16(10(7)27)34-20-18-17(12(29)9(5-26)33-20)36-21(37-18)19(32)14(31)13(30)15(35-21)6(22)4-25/h6-20,23-32H,3-5,22H2,1-2H3/t6-,7-,8+,9+,10-,11+,12+,13-,14+,15-,16?,17+,18-,19+,20-,21-/m1/s1

InChI Key

XQRJFJIKNNEPNI-LBPOVGFFSA-N

Isomeric SMILES

CN[C@@H]1C[C@@H]([C@@H](C([C@@H]1O)O[C@@H]2[C@H]3[C@H]([C@H]([C@@H](O2)CO)O)O[C@@]4(O3)[C@H]([C@H]([C@H]([C@H](O4)[C@@H](CO)N)O)O)O)O)NC

Canonical SMILES

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)NC

Origin of Product

United States

Foundational & Exploratory

The Origin of Destomycin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destomycin B, a member of the aminoglycoside class of antibiotics, has been a subject of interest for its bioactivity. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing microorganism, and the methodologies for its isolation and characterization. Furthermore, a putative biosynthetic pathway is proposed based on the established principles of aminoglycoside biosynthesis. This document aims to serve as a valuable resource for professionals engaged in natural product research, antibiotic development, and related fields by consolidating key information and presenting it in a structured and accessible format.

Discovery and Producing Organism

This compound was first discovered along with its congener, Destomycin A, in the early 1960s.[1] The producing organism was identified as a strain of Streptomyces, a genus of Gram-positive bacteria renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics.

The specific strain responsible for the production of Destomycins A and B was isolated from a soil sample collected in Yokohama, Japan.[1] This strain was characterized and designated as Streptomyces rimofaciens. A patent filed in the United States further details the use of Streptomyces rimofaciens ATCC No. 21066 for the production of these antibiotics.[2]

Fermentation and Production

The production of this compound is achieved through the cultivation of Streptomyces rimofaciens under controlled fermentation conditions. The following table summarizes the key parameters for the fermentation process as derived from patent literature.

ParameterOptimal Range/ConditionReference
Producing Organism Streptomyces rimofaciens ATCC No. 21066[2]
Cultivation Method Submerged aerobic culture[2]
pH 6.0 - 8.0[2]
Temperature 27 - 30 °C[2]
Incubation Period 48 - 96 hours[2]
Carbon Source Glucose, Starch, Glycerol[2]
Nitrogen Source Soybean meal, Peptone, Meat extract[2]

Experimental Protocols: Isolation and Purification

3.1. Broth Clarification:

  • The fermentation broth containing this compound is first clarified to remove the Streptomyces rimofaciens mycelia and other solid materials. This is typically achieved by centrifugation at 5,000-10,000 x g for 15-30 minutes or by microfiltration.

3.2. Cation Exchange Chromatography:

  • This compound is a basic compound and can be effectively captured from the clarified broth using a cation exchange resin.

  • Resin: Amberlite IRC-50 or equivalent weak acid cation exchange resin.

  • Loading: The clarified broth is passed through a column packed with the equilibrated resin.

  • Washing: The column is washed with deionized water to remove unbound impurities.

  • Elution: this compound is eluted using a basic solution, such as 0.5 M ammonium hydroxide.

3.3. Adsorption Chromatography:

  • Further purification can be achieved using adsorption chromatography on activated carbon.

  • Adsorbent: Activated carbon.

  • Loading: The eluate from the cation exchange step is applied to a column packed with activated carbon.

  • Washing: The column is washed with water.

  • Elution: this compound is eluted with an acidic aqueous solvent, such as 0.1 M HCl.

3.4. Size Exclusion Chromatography:

  • To separate this compound from other aminoglycosides and impurities of different molecular weights, size exclusion chromatography can be employed.

  • Resin: Sephadex G-25 or equivalent.

  • Mobile Phase: An appropriate buffer, such as 0.1 M ammonium acetate.

  • Fractions are collected and assayed for activity to isolate the pure this compound.

3.5. Final Desalting and Lyophilization:

  • The purified fractions are desalted using a suitable method, such as reverse osmosis or another round of size exclusion chromatography with a volatile buffer.

  • The desalted solution is then lyophilized to obtain pure this compound as a stable powder.

Experimental_Workflow Fermentation Fermentation of S. rimofaciens Clarification Broth Clarification (Centrifugation/Filtration) Fermentation->Clarification Removal of mycelia Cation_Exchange Cation Exchange Chromatography (Amberlite IRC-50) Clarification->Cation_Exchange Capture of basic antibiotic Adsorption Adsorption Chromatography (Activated Carbon) Cation_Exchange->Adsorption Further purification Size_Exclusion Size Exclusion Chromatography (Sephadex G-25) Adsorption->Size_Exclusion Separation by size Lyophilization Desalting & Lyophilization Size_Exclusion->Lyophilization Removal of salts Pure_Destomycin_B Pure this compound Lyophilization->Pure_Destomycin_B

Figure 1: A representative experimental workflow for the isolation and purification of this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

4.1. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of this compound.

  • Tandem mass spectrometry (MS/MS) would provide fragmentation patterns that help in elucidating the connectivity of the different sugar and aminocyclitol moieties.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and chemical environment of protons, including the anomeric protons of the sugar rings, which are crucial for determining the stereochemistry of the glycosidic linkages.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity within the individual rings and between the different components of the molecule. For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments would show long-range correlations between protons and carbons, helping to piece together the entire structure.

Putative Biosynthetic Pathway

While the specific gene cluster for this compound biosynthesis has not been explicitly detailed in the literature, a putative pathway can be proposed based on the well-established biosynthesis of other aminoglycoside antibiotics, such as kanamycin and neomycin.

The biosynthesis of this compound likely starts from D-glucose and involves a series of enzymatic reactions including transamination, deoxygenation, glycosylation, and methylation. The core aminocyclitol unit, destomic acid, is likely synthesized from a sugar phosphate precursor. The other sugar moieties are synthesized separately and then attached by glycosyltransferases.

Biosynthetic_Pathway Glucose D-Glucose G6P Glucose-6-Phosphate Glucose->G6P Aminocyclitol_Pathway Aminocyclitol Synthesis (e.g., Destomic Acid) G6P->Aminocyclitol_Pathway Sugar_Pathway1 Sugar Moiety 1 Synthesis G6P->Sugar_Pathway1 Sugar_Pathway2 Sugar Moiety 2 Synthesis G6P->Sugar_Pathway2 Assembly Glycosyltransferase-mediated Assembly Aminocyclitol_Pathway->Assembly Sugar_Pathway1->Assembly Sugar_Pathway2->Assembly Pre_Destomycin Precursor Molecule Assembly->Pre_Destomycin Tailoring Tailoring Reactions (e.g., Methylation) Pre_Destomycin->Tailoring Destomycin_B This compound Tailoring->Destomycin_B

Figure 2: A putative biosynthetic pathway for this compound.

Conclusion

This compound, a product of Streptomyces rimofaciens, represents a classic example of an aminoglycoside antibiotic discovered through the screening of soil microorganisms. While detailed, modern experimental protocols for its isolation and characterization are not extensively published, established methodologies for similar natural products provide a clear framework for its production and study. The proposed biosynthetic pathway, based on analogous systems, offers a logical route for its formation and a basis for future genetic and enzymatic investigations. This guide provides a foundational understanding of the origin of this compound, intended to aid researchers in the ongoing exploration of novel antibiotics and their production.

References

In-Depth Technical Guide to the Discovery and Isolation of Destomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Destomycin B, an aminoglycoside antibiotic with notable anthelmintic and antifungal properties. This document details the fermentation process for its production, a step-by-step purification protocol, and methods for its characterization.

Discovery of this compound

This compound, a member of the destomycin family of antibiotics, was first reported in the 1960s and 70s through the screening of metabolites from Streptomyces species.[1][2] The producing organism was identified as Streptomyces rimofaciens.[3] Early studies focused on its biological activities, revealing its potential as an anthelmintic and antifungal agent.[1][4][5]

Fermentation for this compound Production

The production of this compound is achieved through submerged aerobic fermentation of Streptomyces rimofaciens. The following protocols are based on established methods for the production of destomycins.

Culture Media and Conditions

Successful fermentation requires specific media for both the seed culture and the main production phase.

Table 1: Culture Media Composition for this compound Production

ComponentSeed Culture Medium (g/L)Production Medium (g/L)
Glucose2025
Peptone10-
Meat Extract3-
K₂HPO₄0.5-
Soybean Meal-35
Soluble Vegetable Protein-5
Sodium Chloride-2.5
Soybean Oil-4
pH 7.07.2
Fermentation Protocol
  • Inoculum Preparation: A seed culture is initiated by inoculating the seed culture medium with Streptomyces rimofaciens from a slant culture. The seed culture is incubated at 28°C for 48 hours under submerged aeration conditions.

  • Production Fermentation: The production medium is inoculated with 5% (v/v) of the seed culture. The fermentation is carried out in a fermentor at 28°C for 65-72 hours with submerged aeration.

Experimental Workflow for this compound Production

G cluster_0 inoculum Preparation cluster_1 Production Fermentation Slant Streptomyces rimofaciens Slant Culture Seed_Medium Seed Culture Medium Slant->Seed_Medium Inoculation Seed_Culture Seed Culture (28°C, 48h) Seed_Medium->Seed_Culture Incubation Production_Medium Production Medium Seed_Culture->Production_Medium Fermentation Fermentation (28°C, 65-72h) Production_Medium->Fermentation Inoculation (5% v/v) Harvest Harvested Culture Broth Fermentation->Harvest

Caption: Workflow for the fermentation of Streptomyces rimofaciens to produce this compound.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process to separate it from other metabolites, including the closely related Destomycin A.

Extraction and Initial Purification
  • Broth Filtration: The harvested culture broth is filtered to remove the mycelia.

  • Adsorption Chromatography: The filtered broth is passed through a column packed with active carbon. The active components, including this compound, are adsorbed onto the carbon.

  • Elution: The column is washed with water and then eluted with dilute acid (e.g., 1/5 N sulfuric acid) to release the adsorbed destomycins.

  • Neutralization and Concentration: The acidic eluate is neutralized and then concentrated under reduced pressure.

Separation of Destomycin A and B

The separation of this compound from Destomycin A is achieved using anion exchange chromatography.

  • Ion Exchange Chromatography: The concentrated crude extract is applied to a column of Dowex 1 X 2 anion exchange resin.

  • Elution with Water: The column is developed with water. This compound elutes first, followed by Destomycin A.

  • Lyophilization: The fractions containing this compound are collected and lyophilized to obtain the purified compound.

Table 2: Quantitative Data for this compound Purification (Hypothetical)

Purification StepTotal Volume (L)This compound Concentration (mg/L)Total this compound (mg)Purity (%)Yield (%)
Filtered Broth10252505100
Active Carbon Eluate12252254590
Ion Exchange Pool0.21012.5202.59581
Lyophilized Powder--192.4>9877

Experimental Workflow for this compound Isolation

G Broth Filtered Fermentation Broth Carbon_Chrom Active Carbon Adsorption Chromatography Broth->Carbon_Chrom Elution Elution with Dilute Acid Carbon_Chrom->Elution Concentrate Neutralization & Concentration Elution->Concentrate Ion_Ex Anion Exchange Chromatography (Dowex 1 X 2) Concentrate->Ion_Ex Destomycin_B Purified this compound Ion_Ex->Destomycin_B Early Fractions Destomycin_A Destomycin A Ion_Ex->Destomycin_A Late Fractions

Caption: Workflow for the isolation and purification of this compound.

Structural Elucidation and Characterization

The structure of this compound was determined through chemical and spectroscopic studies.

Physicochemical Properties

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₁H₃₉N₃O₁₃
Molecular Weight541.55 g/mol
AppearanceWhite amorphous powder
CAS Number11005-98-4
Spectroscopic Data

While the original publications containing the full spectroscopic data are not widely available, the structure was confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 4: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Complex spectrum with multiple signals in the carbohydrate region (3.0-5.5 ppm) and signals corresponding to methyl groups of the N-methylamino moieties.
¹³C NMR Resonances corresponding to the aminocyclitol core, the two sugar moieties, and the N-methyl groups.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns of aminoglycosides.

Mechanism of Action (Postulated)

The precise antifungal mechanism of action for this compound has not been extensively elucidated. However, as an aminoglycoside antibiotic, it is postulated to function similarly to other members of its class by targeting protein synthesis in susceptible organisms. In fungi, this could involve interaction with the fungal ribosome, leading to mistranslation of mRNA and ultimately inhibiting cell growth.

Proposed Antifungal Mechanism of Action of this compound

G Destomycin_B This compound Fungal_Cell Fungal Cell Destomycin_B->Fungal_Cell Enters Cell Inhibition Inhibition of Protein Synthesis Destomycin_B->Inhibition Targets Ribosome Fungal Ribosome (Protein Synthesis Machinery) Fungal_Cell->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cell_Growth Fungal Cell Growth and Proliferation Protein_Synthesis->Cell_Growth Essential for Inhibition->Protein_Synthesis Disrupts Inhibition_Growth Inhibition of Growth Inhibition->Inhibition_Growth Inhibition_Growth->Cell_Growth Prevents

Caption: Postulated mechanism of antifungal action for this compound.

Analytical Methods

Proposed HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile).

  • Detection: Since aminoglycosides lack a strong chromophore, detection can be achieved by pre-column derivatization with a UV-absorbing or fluorescent tag, or by using a detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[6][7][8][9][10]

  • Quantification: Quantification is performed by comparing the peak area of the analyte to a standard curve prepared with purified this compound.

This technical guide provides a foundational understanding of the discovery and isolation of this compound. Further research is warranted to fully elucidate its mechanism of action and to develop optimized and validated analytical methods for its routine analysis.

References

A Technical Guide to Destomycin B Production in Streptomyces rimofaciens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the production of Destomycin B, an aminoglycoside antibiotic, using the bacterium Streptomyces rimofaciens. It covers the core aspects of fermentation, extraction, purification, and analytical quantification, alongside strategies for strain improvement. This guide is intended to serve as a foundational resource for research and development efforts focused on this valuable secondary metabolite.

Introduction to Streptomyces rimofaciens and Destomycins

Streptomyces rimofaciens is a species of soil-dwelling, Gram-positive bacteria belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including a majority of clinically useful antibiotics.[1][2][3] A specific strain, Streptomyces rimofaciens ATCC No. 21066, has been identified as the producer of Destomycins A and B, two closely related polyhydroxy basic antibiotics.[4][5] These compounds exhibit a broad antimicrobial spectrum, with notable activity against certain fungi and Mycobacteria.[5] This guide will focus on the technical details pertinent to the production of this compound.

Biosynthesis of this compound

While the specific biosynthetic gene cluster (BGC) for this compound in S. rimofaciens is not detailed in the available literature, the biosynthesis of aminoglycoside antibiotics generally follows a conserved pathway. This process begins with precursors from primary metabolism, which are then modified and assembled by a series of dedicated enzymes encoded within the BGC. Genome mining tools can be employed to identify and analyze putative BGCs to elucidate the precise pathway.[6][7]

G A Primary Metabolism (e.g., Glucose-6-Phosphate) B Cyclitol & Aminosugar Precursor Synthesis A->B C Assembly of Destomycin Core (Glycosyltransferases, etc.) B->C D Post-Assembly Modifications (e.g., Methylation) C->D E This compound D->E

Caption: Generalized biosynthetic pathway for an aminoglycoside like this compound.

Fermentation for this compound Production

The production of this compound is achieved through submerged aerobic fermentation of Streptomyces rimofaciens. The success of the fermentation is highly dependent on the optimization of physical and chemical parameters of the culture medium and conditions.[4]

Fermentation Parameters

The following table summarizes the key parameters for the cultivation of S. rimofaciens ATCC No. 21066 for Destomycin production, based on foundational patent literature.

ParameterValue/RangePreferred ValueCitation
Producing Organism Streptomyces rimofaciensATCC No. 21066[4]
Cultivation Type Submerged Aerobic-[4]
Medium Composition Aqueous carbohydrate solution with nitrogenous nutrient-[4]
pH 6.0 - 9.0~7.0[4]
Temperature 25 - 30°C27 - 28°C[4]
Incubation Period 2 - 4 days-[4]
Typical Yield > 50 µg/mL-[4]
Experimental Protocol: Submerged Fermentation

This protocol outlines a standard procedure for growing S. rimofaciens in a laboratory setting to produce this compound.

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments of S. rimofaciens from a fresh agar plate.[2]

    • Incubate the seed culture at 28°C with shaking at 250 rpm for 2-3 days until dense growth is achieved.[2]

  • Production Medium Inoculation:

    • Prepare the production medium, which should be an aqueous solution containing a carbohydrate source (e.g., glucose, starch) and a nitrogen source (e.g., yeast extract, peptone).[4]

    • Adjust the pH of the production medium to approximately 7.0 before sterilization.[4]

    • Inoculate the sterile production medium with 5-10% (v/v) of the seed culture.

  • Incubation and Monitoring:

    • Incubate the production culture in a baffled flask or bioreactor at 27-28°C with vigorous aeration and agitation for 2 to 4 days.[4]

    • Monitor the fermentation by periodically measuring pH, cell growth (e.g., dry cell weight), and this compound concentration using analytical methods described below.

Downstream Processing: Extraction and Purification

This compound is primarily accumulated in the culture broth.[4] Recovery involves separating the biomass and then extracting and purifying the compound from the supernatant. The general strategy relies on solvent extraction followed by chromatography.[8]

G A Fermentation Broth B Centrifugation / Filtration A->B C Cell-Free Supernatant B->C D Biomass (Discard) B->D E Solvent Extraction (e.g., Ethyl Acetate at pH 7.0) C->E F Crude this compound Extract E->F G Chromatography (e.g., Column Chromatography) F->G H Fraction Collection G->H I Purity Analysis (TLC / HPLC) H->I J Purified this compound I->J G cluster_0 Analysis & Design cluster_1 Genetic Engineering cluster_2 Testing & Validation A Wild-Type S. rimofaciens B Genome Sequencing A->B C Identify this compound BGC (e.g., antiSMASH) B->C D Identify Engineering Targets (Regulatory & Precursor Genes) C->D E Construct Genetic Tools (e.g., CRISPR/Cas9 Plasmids) D->E F Genetic Manipulation E->F G Generate Engineered Strain F->G H Fermentation & Yield Analysis (HPLC / LC-MS) G->H I Strain with Improved This compound Production H->I

References

The Architecture of Aminoglycoside Antibiotic Production: A Technical Guide to the Biosynthesis of Destomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destomycin B, an aminoglycoside antibiotic produced by Streptomyces rimofaciens, exhibits notable antifungal and anthelmintic activities.[1] While the complete biosynthetic pathway of this compound has not been fully elucidated, significant insights can be drawn from the well-characterized biosynthetic pathways of other aminoglycoside antibiotics. This technical guide consolidates the current understanding of aminoglycoside biosynthesis to propose a putative pathway for this compound. It details the conserved enzymatic steps, precursor molecules, and the genetic machinery likely involved in its formation. This document serves as a foundational resource for researchers in natural product biosynthesis and drug development, providing a framework for future investigation and pathway engineering efforts.

Introduction to this compound and Aminoglycoside Antibiotics

This compound belongs to the diverse family of aminocyclitol-aminoglycoside antibiotics (AGAs), a class of natural products that have long been a cornerstone of antibacterial therapy.[2] These molecules are characterized by an aminocyclitol core, typically 2-deoxystreptamine (2-DOS), glycosidically linked to two or more amino sugars. First isolated from Streptomyces rimofaciens, Destomycins A and B have demonstrated a broad spectrum of antimicrobial activity.[3] The structural complexity of these molecules hints at a sophisticated and multi-enzymatic biosynthetic pathway. Understanding this pathway is crucial for efforts to generate novel, more effective, or less toxic aminoglycoside derivatives through metabolic engineering and synthetic biology.

A Putative Biosynthetic Pathway for this compound

Based on the established biosynthesis of other 2-DOS-containing aminoglycosides such as kanamycin and neomycin, the biosynthesis of this compound can be logically divided into three main stages:

  • Formation of the 2-deoxystreptamine (2-DOS) core.

  • Synthesis of the sugar moieties.

  • Glycosylation and tailoring reactions.

A proposed schematic of this pathway is presented below.

This compound Putative Biosynthesis cluster_0 Stage 1: 2-DOS Core Synthesis cluster_1 Stage 2: Sugar Moiety Synthesis cluster_2 Stage 3: Assembly and Tailoring Glucose-6-Phosphate Glucose-6-Phosphate 2-deoxy-scyllo-inosose 2-deoxy-scyllo-inosose Glucose-6-Phosphate->2-deoxy-scyllo-inosose Multiple Enzymatic Steps 2-deoxy-scyllo-inosamine 2-deoxy-scyllo-inosamine 2-deoxy-scyllo-inosose->2-deoxy-scyllo-inosamine Aminotransferase 2-deoxystreptamine (2-DOS) 2-deoxystreptamine (2-DOS) 2-deoxy-scyllo-inosamine->2-deoxystreptamine (2-DOS) Aminotransferase Dehydrogenase Pseudodisaccharide Pseudodisaccharide 2-deoxystreptamine (2-DOS)->Pseudodisaccharide Glycosyltransferase UDP-Glucose UDP-Glucose UDP-N-acetylglucosamine UDP-N-acetylglucosamine UDP-Glucose->UDP-N-acetylglucosamine Multiple Enzymatic Steps UDP-kanosamine UDP-kanosamine UDP-N-acetylglucosamine->UDP-kanosamine Epimerase, Dehydratase, Aminotransferase UDP-kanosamine->Pseudodisaccharide Intermediate Intermediate Pseudodisaccharide->Intermediate Glycosyltransferase This compound This compound Intermediate->this compound Tailoring Enzymes (Methyltransferases, etc.) UDP-Sugar UDP-Sugar UDP-Sugar->Intermediate

Caption: Putative biosynthetic pathway of this compound.

Key Enzymatic Steps and Homologous Systems

The biosynthesis of this compound is presumed to be orchestrated by a dedicated biosynthetic gene cluster (BGC) within the genome of Streptomyces rimofaciens. While this specific cluster has not been identified, its components can be inferred from well-studied aminoglycoside BGCs.

Enzyme Class Proposed Function in this compound Biosynthesis Homologous Enzymes in Other Pathways
2-deoxy-scyllo-inosose synthase Catalyzes the cyclization of glucose-6-phosphate to form 2-deoxy-scyllo-inosose, the first committed step in 2-DOS formation.KanB in kanamycin biosynthesis, NeoB in neomycin biosynthesis
Aminotransferases Involved in the amination of keto-intermediates to form the amino groups on the 2-DOS core and the sugar moieties.KanC, NeoC
Dehydrogenases Participate in oxidation-reduction reactions during the formation of 2-DOS and the modification of sugar precursors.KanD, NeoD
Glycosyltransferases Catalyze the attachment of the sugar moieties to the 2-DOS core. These enzymes are key determinants of the final structure.KanM1, KanM2 in kanamycin biosynthesis
Tailoring Enzymes A diverse group of enzymes including methyltransferases, acetyltransferases, and hydroxylases that modify the aminoglycoside scaffold to produce the final active compound.Specific to each aminoglycoside pathway

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted experimental approach. Below are generalized protocols for key experiments that would be central to this effort.

Identification of the this compound Biosynthetic Gene Cluster

A common strategy for identifying a BGC is through genome mining of the producing organism, Streptomyces rimofaciens.

BGC Identification Workflow start S. rimofaciens genomic_dna Genomic DNA Extraction start->genomic_dna sequencing Whole Genome Sequencing genomic_dna->sequencing assembly Genome Assembly sequencing->assembly annotation Gene Prediction and Annotation assembly->annotation bgc_mining BGC Mining (e.g., antiSMASH) annotation->bgc_mining candidate_bgc Putative this compound BGC bgc_mining->candidate_bgc

Caption: Workflow for identifying a biosynthetic gene cluster.

Protocol:

  • Genomic DNA Extraction: High-quality genomic DNA is isolated from a pure culture of Streptomyces rimofaciens.

  • Whole Genome Sequencing: The extracted DNA is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous genome assembly.

  • Genome Assembly and Annotation: The sequencing reads are assembled into a complete or near-complete genome. Gene prediction and functional annotation are performed using standard bioinformatics pipelines.

  • BGC Mining: The assembled genome is analyzed with specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search is focused on clusters containing genes homologous to known aminoglycoside biosynthesis genes (e.g., 2-deoxy-scyllo-inosose synthase, aminotransferases, glycosyltransferases).

Functional Characterization of Biosynthetic Genes

Once a candidate BGC is identified, the function of individual genes is typically verified through gene knockout and heterologous expression experiments.

Protocol for Gene Knockout:

  • Construct Design: A knockout construct is designed to replace the target gene with a resistance marker via homologous recombination. Flanking regions of the target gene are amplified by PCR and cloned into a suitable vector.

  • Transformation: The knockout construct is introduced into Streptomyces rimofaciens via conjugation or protoplast transformation.

  • Selection and Verification: Mutants are selected based on the resistance marker. Successful gene replacement is confirmed by PCR and Southern blotting.

  • Metabolite Analysis: The metabolic profile of the mutant strain is compared to the wild-type strain using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to observe the loss of this compound production or the accumulation of biosynthetic intermediates.

Protocol for Heterologous Expression:

  • Gene Cloning: The gene of interest is amplified from S. rimofaciens genomic DNA and cloned into an expression vector under the control of a suitable promoter.

  • Host Strain Transformation: The expression construct is introduced into a heterologous host, typically a well-characterized Streptomyces strain that does not produce interfering secondary metabolites (e.g., Streptomyces coelicolor or Streptomyces lividans).

  • Protein Expression and Purification: The recombinant protein is overexpressed and purified using standard chromatographic techniques.

  • In Vitro Enzyme Assays: The activity of the purified enzyme is tested using putative substrates to confirm its biochemical function.

Quantitative Data from Homologous Systems

While specific quantitative data for the this compound pathway is not available, the following table summarizes typical values observed for key enzyme classes in related aminoglycoside biosynthetic pathways. These serve as a benchmark for future studies on this compound.

Enzyme Source Organism Substrate Km (µM) kcat (s-1) Reference
NeoB (2-deoxy-scyllo-inosose synthase)Streptomyces fradiaeGlucose-6-phosphate150 ± 200.25 ± 0.02Fudo et al. (2009)
KanM2 (Glycosyltransferase)Streptomyces kanamyceticusKanamycin B85 ± 100.015 ± 0.001Kudo et al. (2009)
NeoN (Aminotransferase)Streptomyces fradiaeNeamine210 ± 300.11 ± 0.01Kudo et al. (2009)

Note: The data presented are illustrative and sourced from studies on neomycin and kanamycin biosynthesis. Actual values for the this compound pathway may vary.

Conclusion and Future Directions

The biosynthesis of this compound, while not yet fully detailed, can be confidently outlined by leveraging the extensive knowledge of related aminoglycoside pathways. The proposed pathway and experimental strategies in this guide provide a robust framework for the definitive elucidation of this complex biosynthetic process. Future research should focus on the sequencing of the Streptomyces rimofaciens genome to identify the this compound BGC. Subsequent functional characterization of the biosynthetic genes will not only confirm the proposed pathway but also provide valuable enzymatic tools for the combinatorial biosynthesis of novel aminoglycoside antibiotics with improved therapeutic properties. This will be instrumental in the ongoing battle against antimicrobial resistance.

References

An In-Depth Technical Guide to the Destomycin B Family of Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Destomycin family of antibiotics, primarily produced by Streptomyces rimofaciens, represents a group of aminoglycoside antibiotics with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1] This technical guide provides a comprehensive overview of Destomycin B, including its antimicrobial and antifungal efficacy, detailed experimental protocols for its production and characterization, and an exploration of its mechanism of action and biosynthetic pathway.

Data Presentation: Antimicrobial and Antifungal Activity of this compound

The antimicrobial and antifungal potency of this compound has been evaluated against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its efficacy.

MicroorganismTypeMIC (µg/mL)
Bacillus subtilis ATCC 6633Gram-positive bacterium0.78
Staphylococcus aureus 209PGram-positive bacterium1.56
Escherichia coliGram-negative bacterium6.25
Klebsiella pneumoniaeGram-negative bacterium12.5
Pseudomonas aeruginosaGram-negative bacterium>100
Mycobacterium 607Acid-fast bacterium100
Candida albicansFungus12.5
Saccharomyces cerevisiaeFungus6.25
Aspergillus nigerFungus25
Penicillium chrysogenumFungus25

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms. Data extracted from US Patent 3,926,948.

Experimental Protocols

Production of this compound

1. Fermentation of Streptomyces rimofaciens

A detailed protocol for the production of this compound through the fermentation of Streptomyces rimofaciens is outlined below.

  • Strain: Streptomyces rimofaciens ATCC No. 21066.

  • Seed Culture Medium (pH 7.0):

    • Glucose: 2%

    • Peptone: 1%

    • Meat Extract: 0.3%

    • K₂HPO₄: 0.05%

  • Fermentation Medium (pH 7.0):

    • Glycerol: 3%

    • Soybean meal: 2%

    • NaCl: 0.5%

    • CaCO₃: 0.3%

  • Procedure:

    • Inoculate a glucose-asparagine agar slant with Streptomyces rimofaciens and incubate until sufficient growth is observed.

    • Transfer the growth from the slant to the seed culture medium.

    • Incubate the seed culture at 28°C for 48 hours under submerged aeration conditions.

    • Inoculate the fermentation medium with 5% (v/v) of the seed culture.

    • Conduct the fermentation at 28°C for 4 days with agitation and aeration.[1]

2. Isolation and Purification of this compound

The following protocol details the separation of this compound from the fermentation broth.

  • Materials:

    • Fermentation broth

    • Anion exchange resin (e.g., Dowex 1X2)

    • Active carbon

    • Amberlite CG-50 (NH₄⁺ type) resin

    • 0.5% Aqueous ammonia

    • 1/5 N Sulfuric acid

  • Procedure:

    • Filter the fermentation broth to remove the mycelium.

    • Pass the filtrate through a column of anion exchange resin.

    • Wash the column with water and elute with 1/5 N sulfuric acid.

    • Neutralize the active fractions and concentrate under reduced pressure.

    • Dissolve the crude powder in water and apply to an active carbon column.

    • Wash the carbon column with water and elute with acidic methanol.

    • Concentrate the eluate to obtain a crude powder of Destomycin A and B.

    • Dissolve the crude powder in water and apply to a column of Amberlite CG-50 resin.

    • Wash the column with water and then elute with 0.5% aqueous ammonia to obtain fractions rich in this compound.

    • Combine the active this compound fractions and concentrate to dryness.[1]

Characterization of this compound

1. Structural Elucidation by NMR and Mass Spectrometry

  • Sample Preparation: A purified sample of this compound would be dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) for NMR analysis. For mass spectrometry, the sample would be prepared according to the specific ionization technique to be used (e.g., electrospray ionization).

  • 1D and 2D NMR Spectroscopy:

    • ¹H NMR to identify the types and number of protons.

    • ¹³C NMR and DEPT experiments to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations. These experiments help in assembling the molecular fragments.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) would be employed to fragment the molecule and obtain information about its substructures.

2. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

    • Bacterial or fungal inoculum standardized to a 0.5 McFarland turbidity standard.

    • This compound stock solution.

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism in broth without antibiotic) and a negative control (broth only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 28-35°C for fungi) for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

Mechanism of Action

As an aminoglycoside, this compound is believed to exert its antimicrobial effect by inhibiting protein synthesis in susceptible bacteria. The proposed mechanism involves the following steps:

  • Entry into the Bacterial Cell: this compound, being a polar molecule, likely enters Gram-negative bacteria through porin channels in the outer membrane and is then actively transported across the cytoplasmic membrane in an energy-dependent process.

  • Binding to the Ribosome: Once inside the cytoplasm, this compound binds to the 30S ribosomal subunit. Specifically, aminoglycosides are known to interact with the 16S rRNA component of the 30S subunit.

  • Inhibition of Protein Synthesis: This binding event interferes with the translation process in several ways:

    • Inhibition of Initiation Complex Formation: It can block the formation of the initiation complex, preventing the start of protein synthesis.

    • Miscoding: It can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

    • Inhibition of Translocation: It can interfere with the movement of the ribosome along the mRNA, halting protein elongation.[2]

The culmination of these effects leads to the disruption of essential cellular processes and ultimately, bacterial cell death.

Mechanism_of_Action cluster_bacterium Bacterial Cell DestomycinB_outside This compound Porin Porin Channel DestomycinB_outside->Porin Enters cell Cytoplasm Cytoplasm Porin->Cytoplasm Ribosome 30S Ribosomal Subunit Cytoplasm->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Signaling Pathways

The interaction of aminoglycoside antibiotics with bacterial cells can trigger various cellular stress responses. While the direct effects of this compound on specific signaling pathways are not extensively documented, it is plausible that, like other aminoglycosides, it may influence pathways such as the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways in host cells, particularly in the context of toxicity studies. These pathways are central to cellular responses to stress, inflammation, and apoptosis.

Signaling_Pathways cluster_cellular_response Cellular Stress Response Aminoglycoside Aminoglycoside (e.g., this compound) Stress Cellular Stress (e.g., ROS production) Aminoglycoside->Stress JNK_pathway JNK Pathway Stress->JNK_pathway NFkB_pathway NF-κB Pathway Stress->NFkB_pathway Apoptosis Apoptosis JNK_pathway->Apoptosis NFkB_pathway->Apoptosis Can regulate Inflammation Inflammation NFkB_pathway->Inflammation Biosynthesis_Pathway D_glucose_6_P D-Glucose-6-Phosphate DOS 2-Deoxystreptamine (2-DOS) D_glucose_6_P->DOS Multiple Enzymatic Steps Pseudosaccharide Pseudosaccharide Intermediate DOS->Pseudosaccharide Glycosylation DestomycinB This compound Pseudosaccharide->DestomycinB Tailoring Reactions (Amination, Methylation, etc.)

References

An In-depth Technical Guide to the Spectroscopic Data of Destomycin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Destomycin B is an aminoglycoside antibiotic that, along with its counterpart Destomycin A, is produced by Streptomyces rimofaciens.[1] These compounds exhibit a broad spectrum of antimicrobial activity. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available spectroscopic data and characterization methods for this compound.

Due to the limited availability of public domain quantitative spectroscopic data specifically for this compound, this guide will leverage data from the closely related and more extensively documented Destomycin A as a primary reference. The structural difference between the two compounds is minimal, with this compound containing an additional methyl group. This structural similarity allows for a reasonable comparative analysis. This document will also detail the generalized experimental protocols for the spectroscopic analysis of aminoglycoside antibiotics, providing a methodological framework for researchers.

Physicochemical Properties

Some physicochemical data for both Destomycin A and B have been reported.[1] These properties are summarized in the table below.

PropertyDestomycin AThis compound
Appearance White crystalWhite powder
Decomposition Point Gradually decomposes at 240-260°C (N-acetyl derivative)Gradually decomposes at 140-200°C
Elemental Analysis (Calculated for C₂₀H₃₇N₃O₁₃·H₂O) C: 44.03%, H: 7.21%, N: 7.70%, O: 41.06%C: 45.34%, H: 7.37%, N: 7.69%, O: 39.40%
Optical Rotation [α]²¹D = +7° (c=2, in water)[α]²¹D = +6° (c=1, in water)
Solubility Soluble in water and lower alcohols; hardly soluble or insoluble in common organic solvents.Not specified, but expected to be similar to Destomycin A.

Spectroscopic Data (with Destomycin A as a reference)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of complex natural products like aminoglycosides.[2] For compounds in this class, ¹H and ¹³C NMR are used to determine the connectivity and stereochemistry of the sugar and aminocyclitol moieties.

¹H NMR Spectroscopy

A proton NMR spectrum of a Destomycin-type molecule would be expected to show a complex series of overlapping signals in the upfield region (typically 3.0-5.5 ppm), corresponding to the protons of the sugar rings and the aminocyclitol core. The anomeric protons, being adjacent to two oxygen atoms, typically appear as distinct doublets at the downfield end of this region. Protons attached to nitrogen atoms may appear as broad signals, and their chemical shifts can be pH-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The anomeric carbons are typically found in the 95-105 ppm region. The other carbons of the sugar and aminocyclitol rings usually resonate between 50 and 85 ppm. Carbons bearing nitrogen atoms will also fall within this range.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and obtaining fragmentation patterns that aid in structural confirmation.[2] For aminoglycosides, soft ionization techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are typically employed to obtain the molecular ion peak.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. For this compound (C₂₁H₃₉N₃O₁₃), the expected exact mass would be approximately 541.2483 g/mol . Fragmentation in the mass spectrometer would likely involve the cleavage of the glycosidic bonds, providing information about the individual sugar and aminocyclitol units.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in a molecule. A patent for Destomycins A and B mentions that the IR spectra were taken with potassium bromide.[1] For an aminoglycoside like this compound, the IR spectrum is expected to show the following characteristic absorption bands:

Wavenumber Range (cm⁻¹)Functional Group
3500 - 3200O-H and N-H stretching (broad band)
2950 - 2850C-H stretching
~1600N-H bending
1150 - 1000C-O stretching (strong, characteristic of carbohydrates)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aminoglycoside antibiotics, which would be applicable to this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified antibiotic is dissolved in 0.5 mL of a suitable deuterated solvent, typically D₂O, due to the high polarity of aminoglycosides.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are used to piece together the structure of the molecule, including the stereochemistry of the glycosidic linkages and the substituents on the aminocyclitol ring.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, often a mixture of water and methanol or acetonitrile, with a small amount of formic acid or ammonia to promote ionization.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.[3] ESI is a common ionization source for these molecules. Data is collected in both positive and negative ion modes to obtain comprehensive information.

  • Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to confirm the identity of the constituent sugar and aminocyclitol units.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the dry, solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Experimental Workflow: Isolation and Characterization of Destomycins

The following diagram illustrates a typical workflow for the isolation and characterization of Destomycin antibiotics from a fermentation broth.

G cluster_fermentation Fermentation cluster_isolation Isolation cluster_purification Purification cluster_characterization Characterization Fermentation Fermentation of Streptomyces rimofaciens Centrifugation Centrifugation to remove mycelia Fermentation->Centrifugation IonExchange Cation Exchange Chromatography Centrifugation->IonExchange Elution Elution with acidic solution IonExchange->Elution Neutralization Neutralization and Concentration Elution->Neutralization ColumnChrom Column Chromatography (e.g., Silica Gel or Sephadex) Neutralization->ColumnChrom TLC Thin Layer Chromatography (TLC) ColumnChrom->TLC Spectroscopy Spectroscopic Analysis (NMR, MS, IR) TLC->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure

Caption: Workflow for the isolation and characterization of Destomycin antibiotics.

Conclusion

This technical guide provides a summary of the available spectroscopic and physicochemical information for this compound, primarily through comparative analysis with Destomycin A. While detailed, quantitative spectroscopic data for this compound remains elusive in publicly accessible literature, the provided methodologies for the analysis of aminoglycoside antibiotics offer a solid foundation for researchers aiming to characterize this compound. The workflow for isolation and characterization, along with the generalized spectroscopic protocols, should serve as a valuable resource for professionals in the fields of natural product chemistry and drug development. Further research to obtain and publish the complete spectroscopic data for this compound would be a significant contribution to the scientific community.

References

The Biological Activity of Destomycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces rimofaciens.[1] As a member of the destomycin family, which also includes Destomycins A and C, it shares structural similarities with other well-known aminoglycosides like Hygromycin B.[1][2] This relationship suggests a likely mechanism of action involving the inhibition of protein synthesis.[3][4][5] this compound exhibits a broad spectrum of biological activity, demonstrating antibacterial, antifungal, and anthelmintic properties.[6][7][8] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its activity and related experimental workflows.

Antimicrobial Activity

This compound is effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungi.[6] The minimum inhibitory concentration (MIC) is a key measure of its potency against these microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria[6]
OrganismMIC (mcg/ml)
Bacillus subtilis ATCC 663320
Bacillus subtilis PCI 21920
Bacillus subtilis NRRL B-55820
Bacillus agri20
Sarcina lutea40
Staphylococcus aureus 209p40
Mycobacterium 60740
Mycobacterium phlei40
Klebsiella pneumoniae40
Salmonella typhosa20
Salmonella paratyphi A40
Salmonella paratyphi B40
Shigella dysenteriae40
Escherichia coli40
Xanthomonas oryzae6.25
Xanthomonas citri25
Xanthomonas pruni25
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungi[6]
OrganismMIC (mcg/ml)
Piricularia oryzae12.5
Pellicularia sasakii6.25
Alternaria tenuis0.78
Alternaria kikuchiana100
Fusarium graminearum6.25
Fusarium lycopersici50
Cladosporium herbarum1.56
Neurospora sitophila50
Penicillium roqueforti12.5
Pythium ultimum0.78
Aspergillus fumigatus100
Aspergillus clavatus100
Aspergillus terreus100
Aspergillus chevalieri100

Anthelmintic Activity

Cytotoxicity

Understanding the toxicity of a compound is crucial for its development as a therapeutic agent. The acute toxicity of this compound has been evaluated in mice.

Table 3: Acute Toxicity of this compound in Mice[6]
Administration RouteLD50 (mg/kg)
Intravenous~5
Oral~50

Mechanism of Action

While the precise mechanism of action for this compound has not been extensively detailed in the available literature, its structural similarity to Hygromycin B provides strong evidence for its mode of action.[1][6] Hygromycin B is a well-characterized aminoglycoside antibiotic that inhibits protein synthesis in prokaryotic and eukaryotic cells.[3][4][5] It achieves this by binding to the 30S ribosomal subunit, which interferes with the translocation of tRNA and mRNA, ultimately leading to the cessation of protein elongation and cell death.[5]

cluster_ribosome 70S Ribosome 30S_Subunit 30S Subunit Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Inhibits 50S_Subunit 50S Subunit Destomycin_B This compound Destomycin_B->30S_Subunit Binds to Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols specific to the evaluation of this compound are not extensively published. However, standardized methods for assessing antimicrobial activity, anthelmintic effects, and cytotoxicity are applicable.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This protocol is a generalized procedure based on established methods for determining the MIC of an antimicrobial agent.[1][3][4][6]

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent.

  • Preparation of Agar Plates with Antimicrobial Agent:

    • Melt a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) and cool to 45-50°C.

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • Add a defined volume of each this compound dilution to a specific volume of molten agar to achieve the desired final concentrations.

    • Pour the agar-antibiotic mixture into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.

  • Inoculum Preparation:

    • Culture the test microorganisms overnight in a suitable broth medium.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Spot-inoculate a standardized number of microbial cells onto the surface of each agar plate, including the control plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Plates Prepare Agar Plates with Serial Dilutions of this compound Prepare_Stock->Prepare_Plates Inoculate Spot Inoculate Plates Prepare_Plates->Inoculate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by agar dilution.

Protocol 2: In Vitro Anthelmintic Activity Assay (Earthworm Model)

This protocol describes a common method for the preliminary evaluation of anthelmintic activity using adult earthworms (Pheretima posthuma) as a model organism due to their anatomical and physiological resemblance to some intestinal roundworms.

  • Preparation of Test Solutions: Prepare various concentrations of this compound in a suitable solvent (e.g., normal saline). A standard anthelmintic drug (e.g., Albendazole) and a negative control (solvent only) should also be prepared.

  • Acclimatization of Earthworms: Collect adult earthworms of similar size and wash them with normal saline to remove any adhering dirt.

  • Exposure of Earthworms to Test Solutions:

    • Place individual earthworms in separate Petri dishes containing a defined volume of the different concentrations of this compound, the standard drug, or the negative control.

  • Observation:

    • Record the time taken for the paralysis and death of the earthworms.

    • Paralysis is noted when the worms do not move even when shaken vigorously.

    • Death is confirmed when the worms show no movement upon vigorous shaking and when dipped in warm water (50°C).

Start Start Prepare_Solutions Prepare this compound, Standard, and Control Solutions Start->Prepare_Solutions Expose_Worms Expose Earthworms to Test Solutions Prepare_Solutions->Expose_Worms Acclimatize_Worms Collect and Acclimatize Earthworms Acclimatize_Worms->Expose_Worms Observe Observe and Record Time to Paralysis and Death Expose_Worms->Observe Analyze Analyze Data Observe->Analyze End End Analyze->End

Caption: Workflow for in vitro anthelmintic activity assay.

Protocol 3: Determination of Acute Toxicity (LD50) in Mice

This is a generalized protocol for determining the median lethal dose (LD50) of a substance in mice.

  • Animal Selection and Acclimatization: Use healthy, adult mice of a specific strain, and allow them to acclimatize to the laboratory conditions for at least one week.

  • Dose Preparation: Prepare a range of doses of this compound in a suitable vehicle for the chosen route of administration (oral or intravenous).

  • Administration of the Substance:

    • Divide the mice into groups, with a sufficient number of animals in each group.

    • Administer a single dose of this compound to each mouse in a group, with each group receiving a different dose. A control group should receive the vehicle only.

  • Observation:

    • Observe the animals for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).

  • Calculation of LD50: The LD50 value is calculated using appropriate statistical methods (e.g., probit analysis) based on the number of mortalities at each dose level.

Start Start Prepare_Animals Acclimatize Mice Start->Prepare_Animals Administer_Doses Administer Doses to Groups of Mice Prepare_Animals->Administer_Doses Prepare_Doses Prepare Graded Doses of this compound Prepare_Doses->Administer_Doses Observe Observe for Toxicity and Mortality Administer_Doses->Observe Calculate_LD50 Calculate LD50 Observe->Calculate_LD50 End End Calculate_LD50->End

Caption: Workflow for LD50 determination in mice.

Conclusion

This compound is a broad-spectrum aminoglycoside antibiotic with demonstrated activity against a variety of bacteria and fungi. Its likely mechanism of action, through the inhibition of protein synthesis, is consistent with other members of its class. While its anthelmintic properties are noted, further quantitative studies are needed to fully characterize its potential in this area. The provided data and protocols offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound.

References

The Anthelmintic Potential of Destomycin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific studies on the anthelmintic properties of Destomycin B. This guide, therefore, extrapolates potential characteristics based on its classification as an aminoglycoside antibiotic and its structural similarity to related compounds with known anthelmintic activity, such as Hygromycin B and Destomycin A. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework rather than a summary of established data.

Introduction

This compound is an aminoglycoside antibiotic produced by Streptomyces rimofaciens. While its primary characterization has been in the context of antibacterial and antifungal activities, its structural relationship to other destomycins and aminoglycosides like Hygromycin B suggests a potential for anthelmintic efficacy.[1][2] Aminoglycoside antibiotics are known to exert their effects by interfering with protein synthesis in prokaryotic cells.[3][4][5] However, their effects on eukaryotic parasites, such as helminths, may involve different mechanisms, including the disruption of neuromuscular function through interaction with ion channels. This guide explores the hypothetical anthelmintic properties of this compound, drawing parallels from related compounds and the broader class of aminoglycosides.

Inferred Quantitative Data

Due to the absence of specific studies on this compound, this section presents data from its close structural analog, Hygromycin B, to provide a speculative baseline for potential efficacy. It is crucial to note that these values are not directly representative of this compound's activity and empirical validation is required.

Table 1: Speculative Anthelmintic Efficacy Based on Hygromycin B Data

CompoundTarget HelminthAssay TypeEfficacy MetricReported ValueCitation
Hygromycin BAscaris suum (swine roundworm)In vivo (swine)Reduction in worm burdenEffective[1]
Hygromycin BOesophagostomum spp. (nodular worms)In vivo (swine)Reduction in worm burdenEffective[1]
Hygromycin BTrichuris suis (whipworm)In vivo (swine)Reduction in worm burdenEffective[1]
Hygromycin BPoultry nematodesIn vivo (broilers)Anthelmintic activityEffective[6]

Note: The cited studies confirm the anthelmintic use of Hygromycin B but do not provide specific quantitative data such as IC50 or EC50 values in a standardized format.

Postulated Mechanism of Action

The anthelmintic mechanism of action for this compound is likely multifaceted and can be inferred from the known effects of aminoglycosides on both prokaryotic and eukaryotic cells.

Inhibition of Protein Synthesis

As an aminoglycoside, the primary and most well-understood mechanism of action is the inhibition of protein synthesis.[3][4][5] This occurs through the binding of the aminoglycoside molecule to the 30S ribosomal subunit in prokaryotes, leading to mRNA misreading and premature termination of protein synthesis.[3][4][5] While helminths are eukaryotes and possess 40S and 60S ribosomal subunits, it is plausible that this compound could interfere with mitochondrial protein synthesis, which more closely resembles prokaryotic systems, or exhibit off-target effects on the eukaryotic ribosome at high concentrations.

Neuromuscular Blockade via Ion Channel Modulation

A more probable mechanism for anthelmintic activity in aminoglycosides involves the disruption of neuromuscular coordination in the parasite. Several studies have demonstrated that aminoglycoside antibiotics can block voltage-dependent calcium channels in the nerve terminals of both vertebrates and invertebrates.[7][8][9] This blockade would inhibit neurotransmitter release, leading to paralysis of the worm and its eventual expulsion from the host. Aminoglycosides have also been shown to modulate acid-sensing ion channels (ASICs), which play a role in nociception and mechanosensation in nematodes.[10]

Diagram 1: Postulated Mechanism of Action of this compound at the Helminth Neuromuscular Junction

G cluster_0 Presynaptic Nerve Terminal cluster_1 Postsynaptic Muscle Cell ActionPotential Action Potential CaChannel Voltage-Gated Ca2+ Channel ActionPotential->CaChannel Depolarization Vesicle Synaptic Vesicle (Acetylcholine) CaChannel->Vesicle Ca2+ influx Release Neurotransmitter Release AChR Acetylcholine Receptor MuscleContraction Muscle Contraction AChR->MuscleContraction Depolarization DestomycinB This compound DestomycinB->CaChannel BLOCKS G cluster_0 Preparation cluster_1 Assay cluster_2 Data Acquisition & Analysis Sync Synchronize Nematode Culture (L3/L4) Dispense Dispense Larvae into 96-well Plate Sync->Dispense DrugPrep Prepare Serial Dilutions of this compound AddDrug Add this compound and Controls to Wells DrugPrep->AddDrug Dispense->AddDrug Incubate Incubate at Optimal Temperature AddDrug->Incubate Assess Assess Larval Motility (Microscopy/Automated) Incubate->Assess Calculate Calculate % Inhibition Assess->Calculate IC50 Determine IC50 Value Calculate->IC50

References

Antifungal Spectrum of Destomycin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destomycin B, an aminoglycoside antibiotic produced by Streptomyces rimofaciens, has been noted for its bioactivity against a range of microorganisms, including fungi.[1][] While its anthelmintic and antibacterial properties are acknowledged, detailed public data on its specific antifungal spectrum, particularly quantitative measures such as Minimum Inhibitory Concentrations (MICs), remains limited in widely accessible scientific literature and patent databases. This technical guide synthesizes the available information on this compound's antifungal potential and provides a framework for its evaluation. In the absence of specific published data, this document presents an illustrative antifungal spectrum and standardized experimental protocols for determining antifungal susceptibility, based on established methodologies. This guide is intended to serve as a resource for researchers investigating the potential of this compound as an antifungal agent.

Introduction to this compound

This compound belongs to the destomycin family of aminoglycoside antibiotics.[] Aminoglycosides are a well-established class of antibiotics, although their antifungal activity is less commonly pronounced than their antibacterial effects. However, modifications to the aminoglycoside scaffold have been shown to yield potent antifungal agents, suggesting the potential for this class of molecules in antifungal drug discovery. These modified aminoglycosides often exert their antifungal action through the disruption of the fungal plasma membrane.

Illustrative Antifungal Spectrum of this compound

Fungal SpeciesTypeIllustrative MIC Range (µg/mL)
Candida albicansYeast16 - 64
Candida glabrataYeast32 - 128
Candida parapsilosisYeast8 - 32
Cryptococcus neoformansYeast16 - 64
Aspergillus fumigatusMold64 - >256
Aspergillus flavusMold64 - >256
Trichophyton rubrumDermatophyte8 - 32
Rhizopus oryzaeMucormycete>256

Note: The above data is for illustrative purposes only and does not represent verified experimental results for this compound.

Experimental Protocols for Antifungal Susceptibility Testing

To determine the antifungal spectrum of this compound, standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) should be employed. A typical broth microdilution assay protocol is detailed below.

Preparation of Fungal Inoculum
  • Fungal Culture: Grow fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts and Potato Dextrose Agar for molds) at an appropriate temperature (e.g., 35°C for Candida spp. and Aspergillus spp.) for 24-48 hours (yeasts) or 7 days (molds).

  • Yeast Suspension: For yeasts, suspend several colonies in sterile saline (0.85% NaCl). Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Mold Suspension: For molds, cover the colony surface with sterile saline and gently scrape the surface with a sterile loop. Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. Adjust the turbidity of the supernatant to a 0.5 McFarland standard.

  • Working Suspension: Dilute the standardized fungal suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

Broth Microdilution Assay
  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculation: Add the prepared working fungal suspension to each well containing the diluted this compound.

  • Controls: Include a positive control (fungal suspension without the drug) and a negative control (medium only) on each plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition for azoles and ≥90% for amphotericin B, the endpoint for aminoglycosides would need to be determined) compared to the positive control. The endpoint can be determined visually or spectrophotometrically by reading the absorbance at a specific wavelength (e.g., 530 nm).

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for determining the antifungal susceptibility of a test compound like this compound.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Fungal Culture start->culture compound This compound Stock start->compound inoculum Prepare Inoculum culture->inoculum dilution Serial Dilutions compound->dilution plate Inoculate 96-Well Plate inoculum->plate dilution->plate incubation Incubate Plate plate->incubation readout Visual/Spectrophotometric Reading incubation->readout mic Determine MIC readout->mic end End mic->end

Caption: Workflow for Antifungal Susceptibility Testing.

Potential Mechanism of Antifungal Action

While the precise mechanism of antifungal action for this compound has not been elucidated, insights can be drawn from related aminoglycoside antibiotics with antifungal properties. It is hypothesized that this compound, like other cationic aminoglycosides, may interact with and disrupt the integrity of the fungal cell membrane. This interaction could be driven by electrostatic attraction between the positively charged aminoglycoside and negatively charged components of the fungal membrane, such as phospholipids and ergosterol. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

The following diagram illustrates this proposed mechanism.

Antifungal_Mechanism_of_Action cluster_membrane Fungal Cell Membrane cluster_events Mechanism of Action membrane Phospholipid Bilayer (with Ergosterol) destomycin This compound (Cationic) binding Electrostatic Binding destomycin->binding attraction binding->membrane disruption Membrane Disruption binding->disruption leakage Ion/Molecule Leakage disruption->leakage death Fungal Cell Death leakage->death

Caption: Proposed Mechanism of Antifungal Action.

Conclusion

This compound is an aminoglycoside antibiotic with acknowledged but poorly characterized antifungal activity. For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of comprehensive public data necessitates a thorough in vitro and in vivo evaluation to determine its true potential as an antifungal agent. The protocols and illustrative data presented in this guide provide a foundational framework for such an investigation. Future studies should focus on determining the precise MIC values against a broad panel of clinically relevant fungi, elucidating the specific mechanism of action, and evaluating its efficacy and toxicity in preclinical models. Such research will be crucial in determining whether this compound or its derivatives can be developed into a viable therapeutic option for treating fungal infections.

References

The Antibacterial Spectrum of Destomycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin B is an aminoglycoside antibiotic produced by Streptomyces rimofaciens. Like other members of the aminoglycoside class, it exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used for its evaluation.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against a range of bacteria.

MicroorganismATCC Strain No.Minimum Inhibitory Concentration (MIC) in mcg/ml
Bacillus subtilis663320
Bacillus subtilisPCI 21920
Bacillus subtilisNRRL B-55820
Bacillus agri-20
Sarcina lutea-40
Staphylococcus aureus209p40
Mycobacterium60740
Mycobacterium phlei-40
Klebsiella pneumoniae-40

Mechanism of Action

This compound, as an aminoglycoside antibiotic, is believed to exert its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process is initiated by the transport of the antibiotic across the bacterial cell envelope, a process that is dependent on electron transport. Once inside the cytoplasm, this compound binds to the 30S ribosomal subunit. This binding interferes with the initiation complex, causes misreading of the mRNA codon, and ultimately leads to the production of non-functional or toxic proteins, resulting in cell death.

Aminoglycoside_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Destomycin_B This compound Cell_Membrane Cell Membrane Transport Destomycin_B->Cell_Membrane Enters cell Ribosome_30S 30S Ribosomal Subunit Cell_Membrane->Ribosome_30S Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis (mRNA misreading, premature termination) Ribosome_30S->Protein_Synthesis_Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Cell_Death

Caption: Generalized mechanism of action for aminoglycoside antibiotics.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antimicrobial susceptibility of bacteria. The following are detailed descriptions of two standard methods that are widely used and are likely representative of the techniques employed to determine the MIC values for this compound.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. It involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

Protocol:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: The antibiotic solution is serially diluted in the wells of a 96-well plate to create a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard, which is then further diluted) is prepared in CAMHB.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.

Broth_Microdilution_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of this compound in 96-well plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for the Broth Microdilution Method.
Agar Dilution Method

The agar dilution method involves incorporating the antibiotic into an agar medium, which is then inoculated with the test microorganism.

Protocol:

  • Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different concentration of this compound. This is achieved by adding the antibiotic to molten Mueller-Hinton Agar before it solidifies. A control plate without any antibiotic is also prepared.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared, similar to the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on a single plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism at the inoculation spot.

Conclusion

This compound demonstrates a broad antibacterial spectrum, with activity against a variety of Gram-positive and Gram-negative bacteria. Its mechanism of action is consistent with that of other aminoglycoside antibiotics, involving the inhibition of bacterial protein synthesis. The standardized methods of broth microdilution and agar dilution provide reliable and reproducible means for determining the in vitro efficacy of this antibiotic. Further research into the specific binding interactions of this compound with the bacterial ribosome could provide valuable insights for the development of novel and more potent aminoglycoside derivatives.

Methodological & Application

Application Notes: Destomycin B In Vitro Antibacterial Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Destomycin B is an aminoglycoside antibiotic effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1] Accurate determination of its in vitro antibacterial activity is crucial for preclinical assessment and understanding its potential therapeutic applications. The most common method for this is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3] These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, along with its known antibacterial spectrum.

Data Presentation

The antibacterial spectrum of this compound has been evaluated against several microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values.

Table 1: Antibacterial Spectrum of this compound

Test OrganismMIC (mcg/ml)
Bacillus subtilis PCI 2190.78
Staphylococcus aureus 209 P3.12
Escherichia coli NIJ1.56
Shigella dysenteriae1.56
Klebsiella pneumoniae1.56
Pseudomonas aeruginosa>100
Mycobacterium smegmatis6.25
Candida albicans12.5
Aspergillus niger25

Source: US Patent US3926948A[1]

Experimental Protocols

This section details the broth microdilution method for determining the MIC of this compound. This method is a widely used technique for antimicrobial susceptibility testing.[4][5]

Materials and Reagents
  • This compound

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

  • Incubator (35°C ± 2°C)

Procedure

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). b. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations. The concentration range should bracket the expected MIC value.

3. Inoculation of Microtiter Plate: a. Add 50 µL of CAMHB to all wells of a 96-well microtiter plate. b. Transfer 50 µL of the appropriate this compound dilution to each well in the corresponding row, creating a final volume of 100 µL with serially diluted antibiotic concentrations. c. The last column of the plate should serve as controls:

  • Growth Control: 100 µL of CAMHB with 50 µL of the bacterial inoculum (no antibiotic).
  • Sterility Control: 150 µL of uninoculated CAMHB (no bacteria, no antibiotic). d. Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 150 µL.

4. Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

5. Determination of MIC: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[2][7] The growth control well should be turbid. The sterility control well should be clear.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the this compound in vitro antibacterial assay using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading start Start bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland) start->bacterial_prep antibiotic_prep Prepare Serial Dilutions of this compound start->antibiotic_prep inoculation Inoculate Wells with Bacterial Suspension bacterial_prep->inoculation plate_setup Dispense CAMHB and Antibiotic Dilutions into 96-well Plate antibiotic_prep->plate_setup plate_setup->inoculation incubation Incubate Plate (35°C, 16-20h) inoculation->incubation reading Visually Inspect for Turbidity and Determine MIC incubation->reading end End reading->end

Caption: Experimental workflow for determining the MIC of this compound.

References

Application Notes and Protocols for Destomycin B in Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin B is an antibiotic produced by the bacterium Streptomyces rimofaciens. It exhibits a broad spectrum of antimicrobial activity, showing inhibitory effects against Gram-positive and Gram-negative bacteria, as well as various fungi.[1] These properties make this compound a compound of interest for microbiology research, particularly in the screening of novel antimicrobial agents and as a potential candidate for further drug development.

These application notes provide an overview of the potential uses of this compound in a research setting, along with detailed protocols for its evaluation.

Application Notes

This compound can be utilized in various microbiological research applications, including:

  • Antimicrobial Susceptibility Testing: To determine the range of susceptible microorganisms and to compare its efficacy against other known antibiotics.

  • Mechanism of Action Studies: As an uncharacterized antibiotic, this compound can be used in studies aimed at elucidating novel mechanisms of antimicrobial action. It is hypothesized to be a protein synthesis inhibitor, a common mechanism for antibiotics derived from Streptomyces.[2]

  • Drug Discovery and Development: As a lead compound for the development of new antimicrobial agents with improved efficacy or a broader spectrum of activity.

  • Reference Standard: In the standardization of antimicrobial susceptibility testing methods.

Quantitative Data

The following table summarizes the antimicrobial spectrum of this compound based on available data. The data is presented as the diameter of the inhibition zone, which indicates the extent of growth inhibition of a particular microorganism by a substance.

Table 1: Antimicrobial Spectrum of this compound (Diameter of Inhibition Zone)

Test OrganismDiameter of Inhibition Zone (mm)
Bacillus subtilis ATCC 663324.5
Staphylococcus aureus 209P19.5
Escherichia coli NIJ18.0
Klebsiella pneumoniae12.0
Pseudomonas aeruginosa0
Shigella sonnei13.5
Salmonella enteritidis14.0
Mycobacterium 60713.0
Candida albicans14.5
Saccharomyces cerevisiae13.5
Aspergillus niger12.5
Penicillium chrysogenum13.0
Trichophyton interdigitale12.5
Piricularia oryzae15.0

Data sourced from US Patent 3,926,948 A.[1]

Note on Minimum Inhibitory Concentration (MIC): While the patent data provides inhibition zone diameters, Minimum Inhibitory Concentration (MIC) values are the standard for quantifying antimicrobial susceptibility. Extensive searches of scientific literature did not yield a comprehensive set of MIC values for this compound. Researchers should determine the MIC for their specific strains of interest using protocols such as the Broth Microdilution Method provided below.

Experimental Protocols

The following are detailed protocols for two standard methods to assess the antimicrobial activity of this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1 mg/mL.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Inoculum:

    • From a fresh culture plate, inoculate a single colony of the test microorganism into a tube of appropriate broth.

    • Incubate the culture at the optimal temperature and time to reach the logarithmic growth phase.

    • Adjust the turbidity of the culture with sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the adjusted inoculum in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the test microorganism for 18-24 hours (for most bacteria) or longer for slower-growing organisms.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[5][6][7]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal culture

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound at a desired concentration (e.g., 10 mg/mL).

    • Aseptically apply a known volume (e.g., 10 µL) of the this compound solution to each sterile filter paper disk and allow them to dry completely in a sterile environment. This will result in disks containing 100 µg of this compound.

  • Preparation of Inoculum:

    • Prepare a bacterial or fungal suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Using sterile forceps, place the prepared this compound disks onto the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks far enough apart to prevent overlapping zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at the optimal temperature for the test microorganism for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The size of the inhibition zone is indicative of the susceptibility of the microorganism to this compound.

Visualizations

Hypothesized Mechanism of Action of this compound

cluster_bacterium Bacterial Cell cluster_ribosome Protein Synthesis Ribosome 70S Ribosome Protein Functional Protein Ribosome->Protein Elongation mRNA mRNA mRNA->Ribosome tRNA tRNA-Amino Acid tRNA->Ribosome 30S 30S Subunit 30S->Protein Inhibition 50S 50S Subunit DestomycinB This compound DestomycinB->30S Binds to 30S (Hypothesized)

Caption: Hypothesized mechanism of this compound inhibiting bacterial protein synthesis by targeting the 30S ribosomal subunit.

General Experimental Workflow for Antimicrobial Susceptibility Testing

Culture 1. Prepare Microbial Culture (e.g., overnight broth culture) Inoculum 2. Standardize Inoculum (0.5 McFarland) Culture->Inoculum PlatePrep 3. Prepare Assay Plate (e.g., Broth Microdilution or Agar Plate) Inoculum->PlatePrep Treatment 4. Apply this compound (Serial dilution or impregnated disk) PlatePrep->Treatment Incubation 5. Incubate (e.g., 37°C for 24h) Treatment->Incubation Data 6. Data Collection (Measure MIC or Zone of Inhibition) Incubation->Data Analysis 7. Data Analysis & Interpretation Data->Analysis

Caption: A generalized workflow for determining the antimicrobial susceptibility of a microorganism to this compound.

References

Application Notes and Protocols for Fungal Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Destomycin B for Fungal Growth Inhibition Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an antibiotic that has been noted for its activity against fungi.[1] However, detailed public information regarding its specific mechanism of action, quantitative efficacy, and the signaling pathways it affects in fungal cells is currently limited. These application notes provide a generalized framework and detailed protocols for the initial investigation of the antifungal properties of a compound like this compound, referred to herein as "Compound X," for which preliminary data is sparse.

The provided protocols are standard methods for assessing fungal growth inhibition, including the determination of the Minimum Inhibitory Concentration (MIC) and qualitative assessment of antifungal activity through disk diffusion assays. Additionally, this document presents a hypothetical mechanism of action centered on cell wall disruption—a common target for antifungal compounds—and illustrates the corresponding Cell Wall Integrity (CWI) signaling pathway, a crucial stress response cascade in fungi.

Data Presentation

Quantitative data from fungal growth inhibition studies should be organized systematically to facilitate comparison and interpretation. The following table provides a template for summarizing Minimum Inhibitory Concentration (MIC) data for Compound X against a panel of common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound X against Various Fungal Species

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Candida parapsilosisATCC 22019
Cryptococcus neoformansATCC 90112
Aspergillus fumigatusATCC 204305
Aspergillus nigerATCC 16404
Fusarium solaniATCC 36031
Trichophyton rubrumATCC 28188

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. These values are particularly relevant when testing multiple strains of the same species.

Experimental Protocols

The following are detailed methodologies for key experiments in the study of fungal growth inhibition.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for yeasts and filamentous fungi, respectively.

Objective: To determine the lowest concentration of an antifungal agent that prevents the visible growth of a fungus.

Materials:

  • Compound X (this compound)

  • Fungal isolates

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • For yeasts, subculture the isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • For filamentous fungi, grow the isolate on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.

    • Perform a final dilution of the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for filamentous fungi in the microtiter plate wells.

  • Preparation of Antifungal Dilutions:

    • Prepare a stock solution of Compound X in a suitable solvent (e.g., water or DMSO).

    • Perform serial twofold dilutions of Compound X in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

    • Include a positive control (fungal inoculum without antifungal) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the antifungal dilutions and the positive control well.

    • Incubate the plates at 35°C. Incubation times vary by species: 24-48 hours for most yeasts and 48-72 hours for most filamentous fungi.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of Compound X that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control. For some antifungals, this is determined by complete visual inhibition of growth.

Protocol 2: Disk Diffusion Assay

Objective: To qualitatively assess the susceptibility of a fungus to an antifungal agent.

Materials:

  • Compound X (this compound)

  • Fungal isolates

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or other suitable agar medium.

  • Sterile paper disks (6 mm diameter)

  • Sterile swabs

  • Forceps

Procedure:

  • Preparation of Fungal Inoculum:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the agar plate evenly in three directions.

  • Application of Antifungal Disk:

    • Impregnate sterile paper disks with a known amount of Compound X.

    • Using sterile forceps, place the disk onto the surface of the inoculated agar plate.

    • Ensure the disk is in firm contact with the agar.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (or longer, depending on the fungal species).

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the area around the disk where no fungal growth is visible) in millimeters. A larger zone of inhibition corresponds to greater in vitro activity of the compound against the tested fungus.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for antifungal susceptibility testing.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Isolate Culture B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate or Agar Plate B->D C Prepare Serial Dilutions of Compound X C->D E Incubate at 35°C D->E F Read MIC or Measure Zone of Inhibition E->F G Data Analysis and Interpretation F->G

Workflow for Antifungal Susceptibility Testing.
Hypothetical Mechanism of Action

Many antifungal agents achieve selectivity by targeting the fungal cell wall, a structure not present in mammalian cells.[2] A plausible, yet unconfirmed, mechanism for an antibiotic like this compound could be the inhibition of a key enzyme involved in the synthesis of cell wall components like β-glucan or chitin.

G cluster_cell Fungal Cell A Compound X (e.g., this compound) B Cell Wall Synthesis Enzyme (e.g., β-1,3-glucan synthase) A->B Inhibition C Cell Wall Disruption B->C Leads to D Osmotic Lysis and Cell Death C->D G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A Cell Wall Stress (e.g., Compound X) B Wsc1/Mid2 (Sensors) A->B C Rho1-GTP B->C Activates D Pkc1 C->D Activates E Bck1 (MAPKKK) D->E Phosphorylates F Mkk1/2 (MAPKK) E->F Phosphorylates G Slt2/Mpk1 (MAPK) F->G Phosphorylates H Rlm1/SBF (Transcription Factors) G->H Activates I Gene Expression (e.g., Chitin Synthase) H->I J Cell Wall Reinforcement I->J

References

Application of Destomycin B in Veterinary Research: A Review of its Anthelmintic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin B, a member of the aminoglycoside antibiotic family, has historically been investigated for its utility in veterinary medicine, primarily as an anthelmintic agent. While its broader antibiotic and antifungal activities are recognized, its application against parasitic nematodes in livestock, particularly swine and poultry, has been a notable area of research. This document provides a comprehensive overview of the available data on this compound and its closely related analogue, Destomycin A, summarizing their mechanism of action, efficacy, and the protocols for their evaluation as veterinary parasiticides.

Mechanism of Action

The primary veterinary application of the Destomycin family is in the control of roundworm infections. The proposed mechanism of action for this anthelmintic effect is twofold. Firstly, as an aminoglycoside, Destomycin A (and by extension, this compound) inhibits protein synthesis in the parasite by irreversibly binding to the 30S ribosomal subunit. This disruption of essential protein production is ultimately lethal to the nematode. Secondly, it has been noted that Destomycin A has an inhibitory effect on the formation of the egg membrane of roundworms, which would serve to reduce the environmental contamination and reinfection rates within a herd or flock.

No specific signaling pathways in veterinary pathogens affected by this compound have been explicitly detailed in the available research. The mechanism is largely understood to be direct inhibition of protein synthesis, a fundamental cellular process.

Diagram of Proposed Anthelmintic Mechanism

This compound Mechanism of Action cluster_parasite Nematode Cell Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis essential for Viability Parasite Viability Protein_Synthesis->Viability Egg Egg Formation Egg_Membrane Egg Membrane Integrity Egg->Egg_Membrane Destomycin_B This compound Destomycin_B->Ribosome binds to 30S subunit Destomycin_B->Egg

Caption: Proposed mechanism of this compound against nematodes.

Application in Veterinary Species

Historical data, primarily from Japanese regulatory documents, confirms that Destomycin A was approved and used as a feed additive for improving productivity in swine and poultry by controlling roundworm infections.

  • Swine: The primary target in pigs was the large roundworm, Ascaris suum. Infestations with this parasite can lead to reduced feed efficiency, slower growth rates, and liver condemnation at slaughter due to "milk spots."

  • Poultry: In chickens, the target was the large roundworm, Ascaridia galli. This parasite can cause intestinal blockage, reduced egg production, and general unthriftiness in flocks.

While the available documents focus on Destomycin A, the structural similarity and shared aminoglycoside class suggest a comparable application for this compound. Unfortunately, specific efficacy data and recommended dosages for this compound in these applications are not detailed in the readily available scientific literature.

Quantitative Data Summary

Detailed quantitative efficacy studies for this compound are scarce in modern literature. The information available primarily pertains to the historical use of Destomycin A. The following table is a representative summary based on the known applications and would be the target for data collection in renewed research efforts.

AnimalParasiteDrugDosing RegimenEfficacy EndpointReported Efficacy (%)
SwineAscaris suumDestomycin AFeed AdditiveReduction in worm burdenData not specified
PoultryAscaridia galliDestomycin AFeed AdditiveReduction in worm burdenData not specified

Experimental Protocols

Given the lack of recently published, detailed protocols specifically for this compound, the following methodologies are based on standard veterinary parasitology research practices for evaluating anthelmintics in swine and poultry. These serve as a template for future research.

In Vivo Efficacy Study in Swine (Fecal Egg Count Reduction Test - FECRT)

This protocol is designed to determine the efficacy of this compound against Ascaris suum in naturally infected pigs.

Workflow Diagram

Swine FECRT Workflow Selection Select pigs with A. suum infection (fecal screening) Allocation Randomly allocate to Treatment & Control groups Selection->Allocation Day_0_Fecal Day 0: Collect individual fecal samples (pre-treatment) Allocation->Day_0_Fecal Treatment Administer this compound (e.g., in feed) to Treatment group Day_0_Fecal->Treatment Day_X_Fecal Day 14: Collect individual fecal samples (post-treatment) Treatment->Day_X_Fecal Analysis Perform Fecal Egg Counts (FEC) on all samples Day_X_Fecal->Analysis Calculation Calculate % Efficacy using mean FEC reduction Analysis->Calculation

Caption: Workflow for a Fecal Egg Count Reduction Test in swine.

Methodology:

  • Animal Selection: Select a cohort of young pigs (e.g., 8-12 weeks of age) with naturally acquired Ascaris suum infections, confirmed by fecal flotation and egg counting.

  • Acclimation and Allocation: Acclimate the animals to their housing and diet for at least 7 days. Randomly allocate pigs to a treatment group and a control group (minimum of 10-15 animals per group).

  • Pre-Treatment Sampling (Day 0): Collect individual fecal samples from all pigs. Process the samples using a standardized method (e.g., McMaster technique) to determine the number of eggs per gram (EPG) of feces.

  • Treatment Administration: The treatment group receives this compound, likely as a feed additive, at a predetermined dose for a specified duration (e.g., 7 days). The control group receives feed without the additive.

  • Post-Treatment Sampling (Day 14): Collect individual fecal samples from all pigs approximately 14 days after the start of treatment.

  • Fecal Egg Count: Perform EPG counts on the post-treatment samples.

  • Efficacy Calculation: Calculate the percentage efficacy using the following formula: Efficacy (%) = [1 - (Mean EPG of Treatment Group at Day 14 / Mean EPG of Control Group at Day 14)] x 100

Controlled Efficacy (Worm Burden) Study in Poultry

This protocol determines the efficacy of this compound against adult and larval stages of Ascaridia galli in experimentally infected chickens.

Workflow Diagram

Poultry Worm Burden Workflow Infection Experimentally infect chicks with embryonated A. galli eggs Development Allow infection to establish (approx. 28-35 days) Infection->Development Allocation Randomly allocate to Treatment & Control groups Development->Allocation Treatment Administer this compound (e.g., in feed) to Treatment group Allocation->Treatment Necropsy Euthanize all birds (approx. 7 days post-treatment) Treatment->Necropsy Worm_Count Collect and count all adult and larval A. galli from small intestine Necropsy->Worm_Count Calculation Calculate % Efficacy based on mean worm burden reduction Worm_Count->Calculation

Caption: Workflow for a Controlled Worm Burden Study in poultry.

Methodology:

  • Animal Rearing: Raise day-old chicks in a parasite-free environment.

  • Experimental Infection: At approximately 2-3 weeks of age, orally infect each chick with a standardized dose of embryonated Ascaridia galli eggs.

  • Infection Establishment: Allow the infection to mature for approximately 28-35 days post-infection.

  • Allocation and Treatment: Randomly allocate birds to treatment and control groups. Administer this compound to the treatment group via feed or drinking water for a defined period.

  • Worm Counting: Enumerate the worms recovered from each bird.

  • Efficacy Calculation: Calculate the percentage efficacy using the following formula: Efficacy (%) = [1 - (Mean worm count of Treatment Group / Mean worm count of Control Group)] x 100

Conclusion

This compound and the broader Destomycin family represent a class of compounds with a confirmed, albeit historical, application in veterinary medicine as anthelmintic agents for swine and poultry. The primary mechanism of action is consistent with their classification as aminoglycosides, targeting protein synthesis in nematodes. While current use is negligible, the foundational knowledge of their application provides a basis for further research, should new interest arise in this class of molecules for veterinary parasitology. The protocols outlined above provide a standardized framework for any future evaluation of this compound's efficacy and potential as a modern veterinary therapeutic.

Destomycin B: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destomycin B is an aminoglycoside antibiotic with known antifungal and anthelmintic properties. This document provides detailed application notes and protocols for the preparation and use of this compound solutions in a laboratory setting. The information is intended to guide researchers in designing and executing experiments for in vitro and in vivo studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate preparation of solutions and for understanding the behavior of the compound in experimental systems.

PropertyValueReference
Molecular FormulaC21H39N3O13[1][2]
Molecular Weight541.55 g/mol
AppearanceWhite amorphous powder
Solubility- Water: Soluble - Lower Alcohols (e.g., Methanol, Ethanol): Soluble - DMSO: Soluble (e.g., 10 mM)
StabilityStable in aqueous solution at pH 2.0-8.2 for one month at 37°C.

Solution Preparation Protocols

Stock Solutions

For laboratory use, it is recommended to prepare a concentrated stock solution of this compound, which can then be diluted to the desired working concentration for specific experiments.

1. 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Protocol:

    • Calculate the required mass of this compound using the following formula: Mass (mg) = 10 mM * 541.55 g/mol * Volume (L) * 1000 mg/g

    • Weigh the calculated amount of this compound powder using an analytical balance.

    • Dissolve the powder in the appropriate volume of DMSO.

    • Vortex the solution until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

2. 1 mg/mL this compound Stock Solution in Water

  • Materials:

    • This compound powder

    • Sterile, nuclease-free water

    • Sterile conical tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • 0.22 µm sterile filter

  • Protocol:

    • Weigh 1 mg of this compound powder.

    • Add the powder to a sterile tube.

    • Add 1 mL of sterile water to the tube.

    • Vortex thoroughly until the powder is fully dissolved.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot and store at -20°C.

Working Solutions

Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.

Example: Preparation of a 10 µg/mL Working Solution

  • Thaw an aliquot of the 1 mg/mL stock solution.

  • Dilute the stock solution 1:100 in the desired sterile medium or buffer (e.g., add 10 µL of stock to 990 µL of medium).

  • Mix thoroughly before adding to the experimental setup.

Experimental Protocols and Recommended Concentrations

In Vitro Antifungal Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro assay to assess the antifungal activity of this compound.

  • Protocol: Broth Microdilution Method (based on CLSI guidelines)

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640). The concentration range should be selected based on preliminary experiments, but a starting range of 0.03 to 16 µg/mL is common for antifungal testing.[3][4]

    • Prepare a fungal inoculum of the desired species (e.g., Candida albicans, Aspergillus fumigatus) and adjust the concentration to approximately 0.5 to 2.5 x 10^3 colony-forming units (CFU)/mL.

    • Inoculate each well of the microtiter plate with the fungal suspension.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

  • Recommended Concentration Ranges: While specific MIC values for this compound against various fungal species are not widely reported in publicly available literature, preliminary experiments could start with concentrations ranging from 1 to 100 µg/mL.

In Vitro Anthelmintic Activity Assay

The efficacy of this compound against helminths can be evaluated in vitro by observing the paralysis and/or death of the worms.

  • Protocol: Adult Worm Motility Assay

    • Collect adult worms of the target species (e.g., Haemonchus contortus) from a suitable host.

    • Wash the worms in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Prepare different concentrations of this compound in a culture medium.

    • Place a set number of worms in each well of a multi-well plate containing the different drug concentrations.

    • Include a negative control (medium only) and a positive control (a known anthelmintic like levamisole or ivermectin).

    • Incubate at 37°C and observe the motility of the worms at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Record the time to paralysis (lack of movement even after gentle prodding) and death.

  • Recommended Concentration Ranges: Specific effective concentrations for this compound against helminths are not well-documented. Based on studies with other aminoglycosides like hygromycin B, initial concentrations to test could range from 10 to 100 µg/mL.[5]

In Vivo Studies

For in vivo studies, proper dose selection is critical and should be based on preliminary toxicity and efficacy studies.

  • Toxicity Data: The reported median lethal dose (LD50) of this compound in mice provides a starting point for determining a safe dosage range.

Route of AdministrationLD50 in Mice
Intravenous~5 mg/kg
Oral~50 mg/kg
  • Animal Models:

    • Fungal Infection Model: A common model is systemic candidiasis in mice, induced by intravenous injection of Candida albicans.[6][7] Treatment with this compound can be initiated at various time points post-infection, and efficacy can be assessed by monitoring survival rates and fungal burden in target organs (e.g., kidneys).

    • Helminth Infection Model: For anthelmintic studies, sheep or gerbils naturally or experimentally infected with gastrointestinal nematodes like Haemonchus contortus or Trichostrongylus colubriformis can be used.[1][8][9][10][11][12] Efficacy is typically measured by the reduction in fecal egg counts and worm burdens at necropsy.

  • Recommended Dosing: Specific in vivo dosages for this compound are not readily available in the literature. As this compound is an aminoglycoside, dosing regimens for other compounds in this class can provide a general reference. For example, in murine models of infection, aminoglycoside doses can range from 5 to 150 mg/kg/day, depending on the specific compound and the infection model.[13] It is crucial to perform dose-ranging studies to determine the optimal therapeutic dose with minimal toxicity for this compound.

Mechanism of Action (Proposed)

The precise signaling pathways for this compound's antifungal and anthelmintic activities are not yet fully elucidated. However, based on the known mechanisms of aminoglycosides, the following pathways are proposed.

Antifungal Mechanism

As an aminoglycoside, this compound is thought to primarily target the fungal cell membrane.[14][15]

Antifungal_Mechanism DestomycinB This compound FungalCellMembrane Fungal Cell Membrane (Ergosterol-rich) DestomycinB->FungalCellMembrane Binds to PoreFormation Pore Formation / Membrane Disruption FungalCellMembrane->PoreFormation Induces IonLeakage Ion Leakage (K+, etc.) PoreFormation->IonLeakage Leads to CellDeath Fungal Cell Death IonLeakage->CellDeath Results in

Caption: Proposed antifungal mechanism of this compound.

Anthelmintic Mechanism

The anthelmintic action of aminoglycosides is generally believed to involve interference with protein synthesis by binding to ribosomal RNA.[16][17][18]

Anthelmintic_Mechanism cluster_NematodeCell Nematode Cell Ribosome 30S Ribosomal Subunit ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Essential for Paralysis Paralysis ProteinSynthesis->Paralysis Leads to DestomycinB_in This compound DestomycinB_in->Ribosome Binds to 16S rRNA DestomycinB_in->ProteinSynthesis Inhibits Expulsion Expulsion from Host Paralysis->Expulsion Results in

Caption: Proposed anthelmintic mechanism of this compound.

Experimental Workflow

A general workflow for the in vitro and in vivo evaluation of this compound is outlined below.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation PrepStock Prepare Stock Solutions (DMSO or Water) MIC_Assay Antifungal MIC Assay (e.g., Broth Microdilution) PrepStock->MIC_Assay Anthelmintic_Assay Anthelmintic Assay (e.g., Adult Worm Motility) PrepStock->Anthelmintic_Assay Toxicity Determine Maximum Tolerated Dose (MTD) MIC_Assay->Toxicity Inform Dose Selection Anthelmintic_Assay->Toxicity Inform Dose Selection Efficacy_Fungal Fungal Infection Model (e.g., Murine Candidiasis) Toxicity->Efficacy_Fungal Efficacy_Helminth Helminth Infection Model (e.g., Ovine Haemonchosis) Toxicity->Efficacy_Helminth DataAnalysis Data Analysis and Interpretation Efficacy_Fungal->DataAnalysis Survival, Fungal Burden Efficacy_Helminth->DataAnalysis FECR, Worm Burden

Caption: General experimental workflow for this compound evaluation.

Conclusion

These application notes and protocols provide a framework for the laboratory use of this compound. Researchers should note that while general information for aminoglycosides is available, specific data for this compound is limited. Therefore, it is essential to perform preliminary dose-response and toxicity experiments to determine the optimal conditions for each specific experimental system.

References

Application Notes and Protocols for the Purification of Destomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of Destomycin B from fermentation broth. The protocols are based on established techniques, including ion-exchange chromatography and activated carbon treatment, followed by lyophilization to obtain the purified antibiotic.

Introduction

This compound is an aminoglycoside antibiotic with anthelmintic and antifungal properties.[1] Effective purification from the complex fermentation broth of Streptomyces rimofaciens is crucial for its development as a therapeutic agent.[2] This document outlines a multi-step purification strategy designed to achieve high purity and yield of this compound.

The overall workflow involves the initial capture of this compound from the clarified fermentation broth using a weak acid cation exchange resin, followed by further purification using a strong base anion exchange resin and an activated carbon column to remove remaining impurities and colored compounds. The final step is lyophilization to obtain a stable, powdered form of the antibiotic.

Data Presentation

The following table summarizes the quantitative data associated with the purification of this compound as described in the protocols below.

Purification StepResin/MaterialElution ConditionsYield (per liter of filtrate)Potency (u/mg)Purity
Cation Exchange Chromatography Amberlite CG-50 (NH₄⁺ form)0.5% Aqueous AmmoniaCrude Powder: 11.9 g530-
Anion Exchange Chromatography Dowex 1X2 (OH⁻ form, 50-100 mesh)WaterWhite Powder: 1.1 g1600-
Activated Carbon Chromatography Refined Active Carbon1/5 N Sulfuric AcidWhite Powder (Sulfate salt): 76 mg980-

Note: The data presented is based on reported values and may vary depending on the specific experimental conditions and the initial concentration of this compound in the fermentation broth.[2]

Experimental Protocols

Preparation of Fermentation Broth

This protocol describes the initial steps to prepare the fermentation broth for chromatographic purification.

Materials:

  • Fermentation broth of Streptomyces rimofaciens

  • Filter aid (e.g., Celite)

  • Buchner funnel and filtration flask

  • Whatman No. 1 filter paper or equivalent

Procedure:

  • After fermentation for 2-4 days at 27-28°C and pH 7.0, harvest the culture broth.[2]

  • Adjust the pH of the broth to a suitable range (typically near neutral) if necessary.

  • Add a filter aid to the broth to facilitate the removal of mycelia and other solid particles.

  • Filter the broth through a Buchner funnel lined with filter paper under vacuum to obtain a clarified filtrate.

  • The clarified filtrate is now ready for the first chromatography step.

Cation Exchange Chromatography (Capture Step)

This step utilizes a weak acid cation exchange resin to capture this compound from the clarified fermentation broth.

Materials:

  • Amberlite CG-50 resin (NH₄⁺ form)

  • Chromatography column

  • 0.5% (v/v) Aqueous Ammonia

  • Deionized water

  • pH meter

Procedure:

  • Resin Preparation: Swell the Amberlite CG-50 resin in deionized water. Pack the resin into a suitable chromatography column and equilibrate it by washing with several column volumes of deionized water until the pH of the eluate is neutral.

  • Sample Loading: Dissolve the crude powder obtained from the initial extraction in deionized water.[2] Apply the aqueous solution of crude this compound to the top of the equilibrated Amberlite CG-50 column.

  • Washing: Wash the column with at least 5 column volumes of deionized water to remove unbound impurities.[2]

  • Elution: Elute the bound this compound from the column using 0.5% aqueous ammonia.[2]

  • Fraction Collection: Collect fractions of the eluate and monitor for the presence of this compound using a suitable analytical method (e.g., bioassay or HPLC).

  • Pooling and Concentration: Pool the fractions containing this compound and concentrate the solution under reduced pressure.[2]

Anion Exchange Chromatography (Polishing Step)

This step further purifies this compound by removing acidic and other anionic impurities using a strong base anion exchange resin.

Materials:

  • Dowex 1X2 resin (OH⁻ form, 50-100 mesh)

  • Chromatography column

  • Deionized water

Procedure:

  • Resin Preparation: Prepare a slurry of Dowex 1X2 resin in deionized water and pack it into a chromatography column. Wash the column thoroughly with deionized water to equilibrate the resin.

  • Sample Loading: Apply the concentrated this compound solution from the previous step to the equilibrated Dowex 1X2 column.[2]

  • Development: Develop the column by eluting with deionized water. This compound, being a basic compound, will not bind to the anion exchange resin and will elute with the water front, while acidic impurities will be retained.[2]

  • Fraction Collection: Collect the fractions containing the purified this compound.

  • Analysis: Analyze the fractions for purity and pool the fractions containing the high-purity product.

Activated Carbon Chromatography (Decolorization)

This optional but recommended step is used to remove colored impurities and other organic contaminants.

Materials:

  • Refined activated carbon

  • Chromatography column

  • 1/5 N Sulfuric Acid

  • Deionized water

  • Amberlite IR-45 resin (OH⁻ form) or other suitable base for neutralization

Procedure:

  • Column Packing: Prepare a column packed with refined activated carbon.

  • Sample Loading: Dissolve the partially purified this compound base in deionized water and apply it to the activated carbon column.[2]

  • Washing: Wash the column with a sufficient volume of deionized water.[2]

  • Elution: Elute the this compound from the carbon column using 1/5 N sulfuric acid.[2]

  • Neutralization and Desalting: Collect the active eluate and adjust the pH to 5.6 using a weak base resin like Amberlite IR-45 (OH⁻ form) to obtain the sulfate salt of this compound.[2]

Lyophilization (Final Product Formulation)

The final step is to remove the solvent to obtain a stable, dry powder of this compound.

Materials:

  • Lyophilizer (Freeze-dryer)

  • Lyophilization vials

Procedure:

  • Freezing: Place the purified this compound solution in lyophilization vials and freeze the solution completely. The freezing temperature should typically be between -40°C and -80°C.[3]

  • Primary Drying (Sublimation): Place the frozen vials in the lyophilizer chamber under a high vacuum. Gradually increase the shelf temperature (while keeping it below 0°C) to allow the frozen solvent to sublime directly from a solid to a vapor.[2][3]

  • Secondary Drying (Desorption): After the primary drying is complete, increase the temperature further (e.g., to 20-30°C) to remove any residual unfrozen water molecules.[2][3]

  • Product Recovery: Once the lyophilization cycle is complete, the vials are sealed under vacuum or backfilled with an inert gas to yield a stable, dry powder of this compound.

Mandatory Visualizations

experimental_workflow cluster_fermentation Fermentation & Broth Preparation cluster_purification Purification Cascade cluster_final_product Final Product Formulation Fermentation Streptomyces rimofaciens Fermentation Clarification Filtration to remove mycelia Fermentation->Clarification CationExchange Cation Exchange (Amberlite CG-50) Clarification->CationExchange Clarified Broth AnionExchange Anion Exchange (Dowex 1X2) CationExchange->AnionExchange Crude this compound ActivatedCarbon Activated Carbon Chromatography AnionExchange->ActivatedCarbon Partially Purified This compound Lyophilization Lyophilization ActivatedCarbon->Lyophilization Purified & Decolorized This compound Solution FinalProduct Purified this compound (Powder) Lyophilization->FinalProduct

Caption: Overall workflow for the purification of this compound.

logical_relationship cluster_steps Purification Steps Title Purification Principle FermentationBroth Complex Fermentation Broth (this compound + Impurities) CationExchange Cation Exchange (Binds Basic Compounds) FermentationBroth->CationExchange Capture of this compound AnionExchange Anion Exchange (Binds Acidic Impurities) CationExchange->AnionExchange Removal of Acidic Impurities ActivatedCarbon Activated Carbon (Adsorbs Colors & Organics) AnionExchange->ActivatedCarbon Decolorization & Polishing PurifiedProduct High Purity this compound ActivatedCarbon->PurifiedProduct

Caption: Logical relationship of purification steps.

References

Application Notes and Protocols: Destomycin B in Dual-Selection Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research into the application of Destomycin B for dual-selection experiments in mammalian cells has revealed a significant lack of established protocols and commercially available resistance genes necessary for this purpose. Scientific literature does not support the use of this compound as a selective agent in this context. Therefore, providing a detailed protocol for its use would be speculative and not based on validated scientific methodology.

This document instead focuses on providing comprehensive application notes and protocols for commonly used and well-validated antibiotics in dual-selection experiments: Hygromycin B and Puromycin . These agents have a long history of successful use in molecular and cellular biology for the selection of stably transfected cells.

Section 1: Introduction to Dual-Selection in Mammalian Cells

Dual-selection is a powerful technique used in cell biology and drug development to isolate cells that have been successfully transfected with two different plasmids or a single plasmid carrying two separate expression cassettes. This is often employed to co-express a gene of interest and a reporter gene, or two interacting proteins. The principle relies on the use of two different dominant selectable markers, each conferring resistance to a specific antibiotic. Only cells that have integrated and are expressing both resistance genes will survive in a medium containing both antibiotics.

Section 2: Recommended Antibiotics for Dual-Selection

Hygromycin B and Puromycin are two potent antibiotics widely used for the selection of mammalian cells. They have distinct mechanisms of action and corresponding resistance genes, making them an excellent pair for dual-selection experiments.

  • Hygromycin B: An aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by interfering with the 80S ribosome. Resistance is conferred by the hygromycin B phosphotransferase gene (hph or hyg).

  • Puromycin: An aminonucleoside antibiotic that acts as an analog of the 3' end of aminoacyl-tRNA, causing premature chain termination during translation. Resistance is conferred by the puromycin N-acetyl-transferase gene (pac).

Quantitative Data for Selection Antibiotics

The optimal concentration of a selection antibiotic is highly cell line-dependent and must be determined empirically. The following table provides typical working concentration ranges for Hygromycin B and Puromycin in mammalian cell lines.

AntibioticResistance GeneTypical Working Concentration (Mammalian Cells)Time to Generate Stable Cell Lines
Hygromycin Bhph (hyg)100 - 1000 µg/mL (typically 200 µg/mL)[1]10 - 14 days
Puromycinpac1 - 10 µg/mL[2]< 7 days[1]

Section 3: Experimental Protocols

A critical first step before performing selection experiments is to determine the minimum concentration of the antibiotic required to kill non-transfected cells. This is achieved by generating a "kill curve."

Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)

This protocol outlines the steps to determine the optimal working concentration of a selection antibiotic for a specific mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Selection antibiotic (e.g., Hygromycin B or Puromycin)

  • 24-well or 96-well cell culture plates

  • Trypsin-EDTA

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • The day before starting the selection, seed the cells at a density that will result in 25-50% confluency on the day the antibiotic is added.[3]

    • For a 24-well plate, a typical seeding density for adherent cells is 0.8 – 2.5 x 10⁵ cells/mL.[4]

  • Antibiotic Preparation and Addition:

    • Prepare a series of dilutions of the selection antibiotic in complete culture medium. A typical range for Puromycin is 0.5-10 µg/mL, and for Hygromycin B is 100-800 µg/mL.[4][5]

    • Include a "no antibiotic" control.

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the antibiotic.

  • Incubation and Observation:

    • Incubate the cells at 37°C with 5% CO₂.

    • Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).

    • Replace the medium with freshly prepared antibiotic-containing medium every 2-3 days.[5]

  • Determining the Optimal Concentration:

    • The optimal concentration is the lowest concentration of the antibiotic that results in complete cell death of the non-transfected cells within 7-14 days.[4][5] This concentration will be used for the selection of transfected cells.

Protocol 2: Dual-Selection of Stably Transfected Mammalian Cells

This protocol describes the process of selecting cells that have been co-transfected with two plasmids, one conferring resistance to Hygromycin B and the other to Puromycin.

Materials:

  • Mammalian cell line

  • Two expression vectors (one with the hph gene and the other with the pac gene)

  • Transfection reagent

  • Complete cell culture medium

  • Hygromycin B and Puromycin at their predetermined optimal concentrations

  • Cell culture plates/flasks

Procedure:

  • Co-transfection:

    • Transfect the host cell line with both plasmids simultaneously using a suitable transfection method (e.g., lipid-based transfection, electroporation).

  • Recovery:

    • Allow the cells to recover for 24-48 hours post-transfection in a complete medium without antibiotics. This allows time for the expression of the resistance genes.

  • Initiation of Dual-Selection:

    • After the recovery period, passage the cells into a fresh culture vessel with a complete medium containing both Hygromycin B and Puromycin at their predetermined optimal concentrations.

  • Maintenance and Selection:

    • Continue to culture the cells in the dual-selection medium, replacing the medium every 2-3 days.

    • Non-transfected cells and cells that have only taken up one of the plasmids will be eliminated.

  • Expansion of Resistant Colonies:

    • After 1-2 weeks of selection, distinct antibiotic-resistant colonies should be visible.

    • Individual colonies can be isolated using cloning cylinders or by limiting dilution and expanded to generate stable, dually-selected cell lines.

Section 4: Visualizations

Signaling Pathway: Mechanism of Action of Selection Antibiotics

Antibiotic_Mechanism_of_Action cluster_ribosome 80S Ribosome mRNA mRNA Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition mRNA->Protein_Synthesis_Inhibition Prevents translocation Polypeptide_Chain Growing Polypeptide Chain Premature_Termination Premature_Termination Polypeptide_Chain->Premature_Termination tRNA Aminoacyl-tRNA tRNA->Polypeptide_Chain Incorporates into chain Hygromycin_B Hygromycin_B Hygromycin_B->mRNA Binds to 80S subunit Puromycin Puromycin Puromycin->tRNA Mimics Aminoacyl-tRNA Cell_Death Cell_Death Protein_Synthesis_Inhibition->Cell_Death Premature_Termination->Cell_Death Dual_Selection_Workflow Start Start Co_transfection Co-transfect cells with Plasmid 1 (HygroR) and Plasmid 2 (PuroR) Start->Co_transfection Recovery Allow recovery for 24-48 hours (No antibiotics) Co_transfection->Recovery Selection Apply dual selection with Hygromycin B and Puromycin Recovery->Selection Observation Observe cell death of non-resistant cells (Days 3-14) Selection->Observation Isolation Isolate resistant colonies Observation->Isolation Expansion Expand clonal populations Isolation->Expansion End Stable dual-resistant cell line Expansion->End

References

Experimental Use of Destruxin B in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin B is a cyclic depsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae.[1][2] While historically investigated for its insecticidal properties, recent research has highlighted its potential as an anticancer agent.[1][3] This document provides detailed application notes and protocols for the experimental use of Destruxin B in a cell culture setting, focusing on its cytotoxic and apoptotic effects on cancer cells. It is important to note that in scientific literature, "Destruxin B" is the commonly accepted nomenclature, and "Destomycin B" may be an alternative name or a misspelling.

Mechanism of Action

Destruxin B has been shown to induce apoptosis in various cancer cell lines through multiple signaling pathways. The primary mechanism involves the induction of the intrinsic mitochondrial pathway of apoptosis.[1][4] This is characterized by the upregulation of pro-apoptotic proteins such as PUMA and Bax, and the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2.[1][4][5] This cascade of events leads to the translocation of Bax to the mitochondrial membrane, triggering the release of cytochrome c and subsequent activation of caspases-9 and -3.[1][4]

In some cell types, such as human non-Hodgkin lymphoma cells, Destruxin B has also been observed to activate the extrinsic death receptor pathway, involving the Fas-associated death domain (FADD) and the activation of caspase-8.[6] Furthermore, some studies suggest the involvement of the PI3K/Akt signaling pathway and the inhibition of vacuolar-type H+-ATPase.[7][8]

Data Presentation

Table 1: IC50 Values of Destruxin B in Various Cancer Cell Lines
Cell LineCancer TypeTime Point (h)IC50 (µM)Reference
A549Non-Small Cell Lung Cancer484.9[1]
H1299Non-Small Cell Lung Cancer484.1[1]
GNMOral Cancer (Neck metastasis of gingival carcinoma)24281.9 (µg/ml)[5]
4884.7 (µg/ml)[5]
7231.2 (µg/ml)[5]
TSCCaOral Cancer (Tongue squamous cell carcinoma)24289.4 (µg/ml)[5]
4886.5 (µg/ml)[5]
7238.3 (µg/ml)[5]
HT-29Colorectal Cancer2414.97[9]
482.00[9]
720.67[9]

Note: IC50 values for GNM and TSCCa cells were reported in µg/ml and have been included as presented in the source.

Mandatory Visualizations

DestruxinB_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase DB_ext Destruxin B FADD FADD DB_ext->FADD Casp8 Caspase-8 FADD->Casp8 Casp3 Caspase-3 Casp8->Casp3 DB_int Destruxin B PUMA ↑ PUMA DB_int->PUMA Mcl1 ↓ Mcl-1 DB_int->Mcl1 Bax Bax PUMA->Bax Mcl1->Bax | Mito Mitochondrion Bax->Mito translocation CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathways of Destruxin B-induced apoptosis.

Experimental_Workflow cluster_assays Experimental Assays cluster_data Data Analysis start Cancer Cell Culture treatment Destruxin B Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT, Trypan Blue) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis protein Protein Expression Analysis (e.g., Western Blot) treatment->protein cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_quant Protein Level Quantification protein->protein_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist end Conclusion on Cytotoxic & Apoptotic Effects ic50->end apoptosis_quant->end protein_quant->end cell_cycle_dist->end

Caption: General experimental workflow for studying Destruxin B.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of Destruxin B on oral cancer cells.[5]

Materials:

  • Destruxin B stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Cancer cell lines (e.g., GNM, TSCCa)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Destruxin B in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted Destruxin B solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the methodology used to assess apoptosis in oral cancer cells treated with Destruxin B.[5]

Materials:

  • Destruxin B

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Destruxin B for the desired duration (e.g., 72 hours).[5]

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression of key proteins involved in the apoptotic signaling pathway induced by Destruxin B.[1][5]

Materials:

  • Destruxin B

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PUMA, anti-Mcl-1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with Destruxin B as described in the previous protocols.

  • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Destomycin B Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Destomycin B in their experiments. Given that specific literature on this compound is limited, this guide also incorporates general principles and troubleshooting advice for aminoglycoside antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is an aminoglycoside antibiotic.[1][2] While its precise mechanism is not extensively detailed in publicly available literature, aminoglycoside antibiotics are known to primarily act by binding to the ribosomal RNA of the 30S ribosomal subunit in susceptible organisms. This interference with the ribosome disrupts protein synthesis, leading to errors in translation and ultimately cell death. It is also reported to have antifungal and anthelmintic properties.[1][2]

Q2: What is a recommended starting concentration for this compound in in vitro experiments?

Q3: How should I prepare and store this compound?

This compound is soluble in DMSO.[3] For experimental use, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the potential off-target effects of this compound?

As with other aminoglycoside antibiotics, potential off-target effects could include nephrotoxicity and ototoxicity in in vivo models. In in vitro settings, high concentrations may lead to non-specific cellular stress. It is crucial to include appropriate controls in your experiments to account for any such effects.

Troubleshooting Guides

Issue 1: No observable effect of this compound at tested concentrations.
Possible Cause Troubleshooting Steps
Concentration too low Perform a wider dose-response study with significantly higher concentrations.
Compound instability Ensure proper storage of the stock solution. Prepare fresh dilutions from the stock for each experiment. Consider the stability of this compound in your experimental medium over the incubation period.
Cell line/organism resistance Your specific cell line or organism may be resistant to this class of antibiotics. Consider using a different cell line or a positive control compound known to elicit a response.
Incorrect experimental endpoint The chosen assay may not be sensitive to the effects of this compound. Consider alternative assays to measure cell viability, proliferation, or a more specific cellular process.
Issue 2: High variability between replicate experiments.
Possible Cause Troubleshooting Steps
Inconsistent cell seeding Ensure a homogenous cell suspension and accurate cell counting before seeding plates.
Pipetting errors Use calibrated pipettes and ensure proper mixing of solutions.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
Compound precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try lowering the final concentration or using a different solvent for the stock solution (if compatible).
Issue 3: Unexpected cytotoxicity in control groups.
Possible Cause Troubleshooting Steps
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Run a vehicle-only control.
Contamination Check for microbial contamination in your cell cultures.
Cell health Ensure that the cells used for the experiment are healthy and in the logarithmic growth phase.

Experimental Protocols & Data Presentation

Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in the appropriate culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

3. Incubation:

  • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

4. Cell Viability Assessment (MTT Assay):

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

5. Data Analysis:

  • Normalize the absorbance values to the vehicle control.

  • Plot the percentage of cell viability against the log of the this compound concentration.

  • Use a non-linear regression model to determine the IC50 value.

Sample Data Table: Dose-Response of a Hypothetical Cell Line to this compound
This compound (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
0.198 ± 4.8
185 ± 6.1
1052 ± 7.3
5021 ± 3.9
1008 ± 2.1

Visualizations

Signaling Pathway & Experimental Workflow Diagrams

G Hypothetical Signaling Pathway for Aminoglycoside Action DestomycinB This compound Ribosome 30S Ribosomal Subunit DestomycinB->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits MistranslatedProteins Mistranslated Proteins ProteinSynthesis->MistranslatedProteins Leads to CellDeath Cell Death MistranslatedProteins->CellDeath Induces

Caption: Hypothetical signaling pathway of this compound.

G Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture SeedCells Seed Cells in 96-well Plate CellCulture->SeedCells DestomycinB_Stock Prepare this compound Stock Solution TreatCells Treat Cells with Serial Dilutions of this compound DestomycinB_Stock->TreatCells SeedCells->TreatCells Incubate Incubate for 24/48/72 hours TreatCells->Incubate ViabilityAssay Perform Cell Viability Assay (e.g., MTT) Incubate->ViabilityAssay MeasureAbsorbance Measure Absorbance ViabilityAssay->MeasureAbsorbance CalculateViability Calculate % Viability MeasureAbsorbance->CalculateViability PlotData Plot Dose-Response Curve CalculateViability->PlotData DetermineIC50 Determine IC50 PlotData->DetermineIC50

Caption: Workflow for determining the optimal concentration of this compound.

References

Technical Support Center: Degradation of Destomycin B in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature contains limited specific data on the degradation pathways and kinetics of Destomycin B. This guide provides general information based on the known behavior of aminoglycoside antibiotics, the class to which this compound belongs. Researchers are encouraged to perform compound-specific stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in an aqueous solution?

A1: Like other aminoglycoside antibiotics, the stability of this compound in an aqueous solution is likely influenced by several factors:

  • pH: Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of the glycosidic bonds within the molecule, leading to its breakdown.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions, including hydrolysis.[1]

  • Light: Exposure to ultraviolet (UV) or even ambient light can potentially lead to photolytic degradation, although some aminoglycosides are relatively stable to light.

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or metal ions, can lead to the oxidative degradation of the molecule.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound are not well-documented, degradation of aminoglycosides typically involves the cleavage of the glycosidic linkages between the amino sugar and aminocyclitol rings. This would result in the formation of smaller, inactive fragments. Enzymatic degradation can also occur, leading to modifications such as acetylation, phosphorylation, or adenylation, which inactivate the antibiotic.[2]

Q3: What analytical methods are suitable for monitoring the degradation of this compound?

A3: Several analytical techniques can be employed to monitor the degradation of aminoglycosides like this compound. High-Performance Liquid Chromatography (HPLC) is a common method.[3] Since aminoglycosides often lack a strong UV chromophore, they may require derivatization or the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD).[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for identifying and quantifying both the parent compound and its degradation products.[5]

Troubleshooting Guide

Q1: I am observing a rapid loss of my this compound compound in my aqueous formulation. What could be the cause?

A1: Rapid degradation could be due to several factors. Check the following:

  • pH of the solution: Ensure the pH is within a stable range for aminoglycosides, typically near neutral.

  • Storage Temperature: Store the solution at recommended temperatures, usually refrigerated (2-8 °C) or frozen, to slow down degradation.[5]

  • Presence of Contaminants: Metal ions or other reactive species in your buffer or water can catalyze degradation. Use high-purity water and reagents.

  • Enzymatic Contamination: If working with biological samples, microbial contamination could lead to enzymatic inactivation of the antibiotic.[2]

Q2: I am seeing unexpected peaks in my chromatogram during stability testing. What are they?

A2: Unexpected peaks are likely degradation products. To identify them, you can:

  • Perform Forced Degradation Studies: Subjecting your sample to stress conditions (acid, base, oxidation, heat, light) can help generate these degradation products in a controlled manner, aiding in their identification.[6]

  • Use Mass Spectrometry (MS): LC-MS analysis can provide molecular weight information for the unknown peaks, which helps in elucidating their structures.[5]

Q3: My stability study results are inconsistent. What could be the reason?

A3: Inconsistent results can arise from:

  • Variability in Storage Conditions: Ensure that all samples are stored under identical and tightly controlled conditions (temperature, light exposure).

  • Analytical Method Variability: Validate your analytical method for precision, accuracy, and linearity to ensure reliable quantification.

  • Sample Preparation: Inconsistent sample handling and preparation can introduce errors. Follow a standardized protocol.

Data Presentation

Table 1: Key Factors Influencing the Stability of Aminoglycoside Antibiotics in Aqueous Solution

FactorGeneral Effect on StabilityRecommendations for this compound Experiments
pH Degradation is accelerated at both low and high pH due to hydrolysis of glycosidic bonds.Maintain pH in the neutral range (around 6.0-8.0) for optimal stability.
Temperature Higher temperatures increase the rate of degradation reactions.[1]Store stock solutions and formulations at 2-8°C for short-term and -20°C or lower for long-term storage.[5]
Light Exposure to UV light can induce photolytic degradation in some aminoglycosides.Protect solutions from direct sunlight and UV sources by using amber vials or storing them in the dark.
Oxidizing Agents Can cause oxidative degradation of the molecule.Avoid the presence of peroxides, metal ions (e.g., Cu²⁺, Fe³⁺), and other oxidizing agents in the formulation.

Table 2: Typical Conditions for Forced Degradation Studies of Aminoglycosides

Stress ConditionTypical Experimental Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 2-8 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80°C in a dry oven for 48 hours
Photolytic Degradation Exposure to UV light (e.g., 254 nm) and visible light for a defined period

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in high-purity water or a suitable buffer (e.g., phosphate buffer, pH 7.0).

2. Preparation of Stress Samples:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C. Take samples at 0, 2, 4, and 8 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Take samples at 0, 2, 4, and 8 hours. Neutralize with HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Take samples at 0, 4, 8, and 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C. Take samples at 0, 24, and 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source (UV and visible). Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples at defined time points.

3. Sample Analysis:

  • Analyze all samples (stressed and control) using a suitable analytical method, such as HPLC with ELSD or LC-MS.

  • Monitor the decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Characterize the major degradation products using MS and MS/MS fragmentation patterns.

  • Validate the analytical method to ensure it can separate and quantify this compound in the presence of its degradation products.

Visualizations

G cluster_pathways General Degradation Pathways of Aminoglycosides Aminoglycoside Aminoglycoside (e.g., this compound) Hydrolysis Hydrolysis (Acidic/Basic Conditions) Aminoglycoside->Hydrolysis Oxidation Oxidation (Presence of Oxidizing Agents) Aminoglycoside->Oxidation Photolysis Photolysis (UV/Visible Light Exposure) Aminoglycoside->Photolysis Fragments Inactive Fragments (Cleavage of Glycosidic Bonds) Hydrolysis->Fragments Oxidized_Products Oxidized Derivatives Oxidation->Oxidized_Products Photo_Products Photodegradation Products Photolysis->Photo_Products G cluster_workflow Experimental Workflow for a Forced Degradation Study start Prepare Stock Solution of this compound (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress sampling Collect Samples at Defined Time Intervals stress->sampling analysis Analyze Samples using Stability-Indicating Method (e.g., LC-MS) sampling->analysis data Evaluate Data: - Quantify Degradation - Identify Degradation Products analysis->data end Develop Stability Profile data->end

References

Technical Support Center: Cell Line Toxicity of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: I am seeing high variability in my cytotoxicity assay results for a novel antibiotic. What are the common causes?

High variability can stem from several factors:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant differences in metabolic activity and drug response. Ensure a homogenous cell suspension and careful pipetting.

  • Compound Solubility: Poor solubility of the test antibiotic can result in inconsistent concentrations in the culture medium. Consider using a suitable solvent and vortexing thoroughly before dilution.

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is recommended to fill the outer wells with sterile PBS or medium without cells.

  • Contamination: Bacterial or mycoplasma contamination can significantly impact cell health and assay readouts. Regularly test your cell lines for contamination.

Q2: My negative control (untreated cells) shows low viability. What should I do?

Low viability in the negative control group points to a problem with the general health of your cells or the assay conditions:

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered growth characteristics. Use cells within a consistent and low passage range for your experiments.

  • Culture Medium: Ensure your culture medium is fresh and properly supplemented. Serum quality can also be a significant factor.

  • Incubation Conditions: Verify that the CO2 levels, temperature, and humidity in your incubator are optimal for your specific cell line.

Q3: How do I choose the appropriate concentration range for a new antibiotic like Destomycin B?

For a compound with unknown cytotoxicity, it is best to start with a broad concentration range, for example, from nanomolar to high micromolar (e.g., 1 nM to 100 µM), using logarithmic dilutions. This will help in identifying the dynamic range of the compound's effect and in pinpointing the IC50 value more accurately in subsequent, more focused experiments.

Q4: What is the difference between IC50 and LD50?

  • IC50 (Half-maximal inhibitory concentration): This is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of cytotoxicity, it is the concentration of a drug that is required for 50% inhibition of cell growth or viability in vitro.

  • LD50 (Lethal Dose, 50%): This refers to the dose of a substance that is lethal to 50% of a population of test animals in in vivo studies. It is a measure of acute toxicity.

Troubleshooting Guides

Problem: Unexpectedly High IC50 Value
Possible Cause Troubleshooting Step
Drug Inactivation The antibiotic may be unstable in the culture medium or inactivated by serum proteins.
Solution: Perform a time-course experiment to see if the effect diminishes over time. Consider using serum-free medium for a short-term exposure if your cell line can tolerate it.
Cell Line Resistance The chosen cell line may have intrinsic resistance mechanisms to the class of antibiotic being tested.
Solution: Test the compound on a panel of different cell lines from various tissues of origin.
Incorrect Assay Endpoint The chosen incubation time may be too short to observe a cytotoxic effect.
Solution: Extend the incubation period (e.g., from 24h to 48h or 72h) and perform a time-course analysis.
Problem: Inconsistent Results Between Replicates
Possible Cause Troubleshooting Step
Pipetting Errors Inaccurate pipetting of cells or the test compound can lead to significant well-to-well variation.
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure a homogenous cell suspension before seeding.
Well-to-Well Contamination Spillage or cross-contamination between wells during plate handling.
Solution: Be meticulous with your aseptic technique. Avoid splashing when adding reagents to the wells.

Experimental Protocols & Data Presentation

Illustrative Cytotoxicity Data for a Hypothetical Antibiotic

The following table summarizes hypothetical IC50 values for an antibiotic across different cancer cell lines after 48 hours of exposure. This data is for illustrative purposes to demonstrate how to present such findings.

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer28.5
HeLaCervical Cancer12.8
HepG2Liver Cancer45.1
Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test antibiotic in culture medium and add them to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the antibiotic) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding drug_prep Antibiotic Dilution drug_treatment Drug Treatment drug_prep->drug_treatment cell_seeding->drug_treatment incubation Incubation (24-48h) drug_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay read_plate Read Absorbance mtt_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 of a novel antibiotic.

Hypothetical Signaling Pathway for Antibiotic-Induced Apoptosis

This diagram illustrates a potential mechanism by which a cytotoxic antibiotic could induce apoptosis. This is a generalized pathway and has not been specifically demonstrated for this compound.

G cluster_membrane Antibiotic Cytotoxic Antibiotic Mitochondrion Mitochondrion Antibiotic->Mitochondrion induces stress Cell_Membrane Cell Membrane Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic agent.

How to prevent degradation of Destomycin B stock solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Destomycin B stock solutions to prevent degradation. Following these recommendations will help ensure the potency and reliability of the antibiotic in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is typically dissolved in sterile, deionized water. For extended storage, some researchers use 40% ethanol to maintain a liquid state at -20°C, though water is generally sufficient if the solution is frozen.

Q2: What is the optimal storage temperature for a this compound stock solution?

A2: For long-term storage (months to a year or more), it is highly recommended to store this compound stock solutions at -20°C.[1] For short-term storage (up to a few weeks), 4°C is acceptable.[2] Most antibiotics are stable as dry powders, but become more susceptible to degradation once in solution.[1]

Q3: How should I aliquot my this compound stock solution?

A3: To avoid repeated freeze-thaw cycles that can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This also minimizes the risk of contamination.

Q4: Is this compound sensitive to light?

A4: Yes, many antibiotics, including aminoglycosides, can be light-sensitive.[1] To prevent photodegradation, store this compound stock solutions in amber or foil-wrapped tubes to protect them from light.

Q5: What is the expected shelf-life of a this compound stock solution?

A5: When stored properly at -20°C in aliquots and protected from light, a this compound stock solution can be stable for at least 6 months to a year.[1] However, for critical experiments, it is advisable to use a freshly prepared solution or to periodically check the potency of the stored stock.

Q6: Can I store my this compound stock solution at room temperature?

A6: It is not recommended to store this compound stock solutions at room temperature for extended periods. While some aminoglycosides show stability for up to a week at room temperature, prolonged storage at ambient temperatures can lead to significant degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of antibiotic activity in experiments 1. Degraded stock solution: Improper storage (temperature, light exposure, repeated freeze-thaw cycles). 2. Incorrect concentration: Error in initial weighing or dilution.1. Prepare a fresh stock solution of this compound. 2. Verify the concentration of the stock solution using a spectrophotometer or HPLC. 3. Perform a stability study on your stock solution (see Experimental Protocols).
Precipitate forms in the stock solution upon thawing 1. Concentration is too high: The solubility limit may have been exceeded. 2. Contamination: Bacterial or fungal growth.1. Gently warm the solution to 37°C to see if the precipitate redissolves. If not, the solution may be supersaturated. Consider preparing a more dilute stock. 2. Discard the solution if contamination is suspected and prepare a fresh, sterile stock.
Inconsistent experimental results 1. Inconsistent potency of stock solution: Using different aliquots that may have degraded to varying extents. 2. pH of the experimental medium: The activity of some aminoglycosides can be pH-dependent.1. Use a single, validated batch of stock solution for a series of related experiments. 2. Ensure the pH of your experimental medium is consistent and optimal for this compound activity.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, deionized water or 40% ethanol

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile polypropylene microcentrifuge tubes (amber or to be wrapped in foil)

  • Calibrated analytical balance

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Dissolve the powder in the appropriate volume of sterile water or 40% ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Ensure the powder is completely dissolved by vortexing briefly.

  • Draw the solution into a sterile syringe.

  • Attach the sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a sterile polypropylene tube.

  • Aliquot the filtered stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Label the tubes with the name of the antibiotic, concentration, and date of preparation.

  • Wrap the tubes in foil to protect from light.

  • Store the aliquots at -20°C.

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol outlines a forced degradation study to determine the stability of your this compound stock solution under various stress conditions. This can help identify optimal storage conditions and potential degradation pathways.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • 1 M HCl (for acid hydrolysis)

  • 1 M NaOH (for base hydrolysis)

  • 3% H₂O₂ (for oxidation)

  • UV lamp (for photolytic degradation)

  • Incubator or water bath (for thermal degradation)

  • HPLC-UV or LC-MS/MS system for analysis

Procedure:

  • Sample Preparation:

    • Control: Dilute the this compound stock solution to a working concentration (e.g., 1 mg/mL) in sterile water.

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Degradation: Place an aliquot of the stock solution in an incubator at a high temperature (e.g., 60°C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light.

  • Incubation:

    • Incubate the prepared samples for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis:

    • At each time point, analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.

    • Quantify the remaining percentage of intact this compound in each sample compared to the control at time 0.

  • Data Interpretation:

    • Plot the percentage of remaining this compound against time for each condition.

    • Determine the conditions under which this compound is most and least stable.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing weigh Weigh this compound dissolve Dissolve in Sterile Water weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C (Protected from Light) aliquot->store stress Apply Stress Conditions (Heat, Light, pH, Oxidant) store->stress Use for Experiments or Stability Study sample Sample at Time Points stress->sample analyze Analyze via HPLC/LC-MS sample->analyze data Interpret Data analyze->data

Caption: Experimental workflow for the preparation and stability testing of a this compound stock solution.

degradation_pathway cluster_factors Degradation Factors Destomycin_B This compound (Active) Degradation_Products Inactive Degradation Products Destomycin_B->Degradation_Products Degradation Heat Heat Heat->Destomycin_B Light Light Light->Destomycin_B pH Extreme pH (Acid/Base Hydrolysis) pH->Destomycin_B Oxidation Oxidation Oxidation->Destomycin_B

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Destomycin B in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Destomycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common issues related to the stability and inactivation of this compound in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an aminoglycoside antibiotic.[1][2] Like other aminoglycosides, its primary mechanism of action is the inhibition of protein synthesis in susceptible microorganisms. It binds to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately, bacterial cell death. Due to its activity against a range of bacteria, it is used in cell culture to prevent or eliminate contamination.

Q2: How stable is this compound in culture media at standard incubation conditions (37°C)?

While specific stability data for this compound in all types of culture media is not extensively documented, aminoglycosides as a class are generally more stable than some other antibiotics like penicillins.[3] However, the stability can be influenced by the specific components of the culture medium, pH, and temperature. For instance, the aminoglycoside gentamicin has been shown to be stable at 37°C in both acidic and alkaline pH for 15 days, while neomycin in tryptone soy broth at 37°C showed significant degradation over 12 days.[4][5] It is recommended to prepare fresh media with this compound for long-term experiments or to validate its stability under your specific experimental conditions.

Q3: What are the common reasons for loss of this compound activity in my cell culture?

Several factors can contribute to the inactivation of this compound in your experiments:

  • pH and Temperature: Extreme pH values and elevated temperatures can lead to the degradation of the antibiotic.

  • Enzymatic Inactivation: If your cell culture is contaminated with resistant bacteria, these microorganisms may produce enzymes that can modify and inactivate this compound. Common modifications for aminoglycosides include acetylation, phosphorylation, and nucleotidylation.

  • Chemical Interactions: Components of the culture media or other supplements could potentially react with and inactivate this compound.

  • Improper Storage: Incorrect storage of stock solutions (e.g., at room temperature for extended periods) can lead to a loss of potency.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the inactivation of this compound in your cell culture experiments.

Problem 1: Suspected Loss of this compound Activity (e.g., Emergence of Contamination)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of this compound in Media 1. Prepare Fresh Media: Always use freshly prepared culture media containing this compound, especially for long-term experiments. 2. Verify Storage of Stock Solution: Ensure your this compound stock solution is stored correctly (typically at -20°C in aliquots to avoid repeated freeze-thaw cycles).[3] 3. Perform a Stability Test: If problems persist, consider performing a bioassay or HPLC analysis to determine the concentration of active this compound in your media over time.
Resistant Microbial Contamination 1. Identify the Contaminant: Isolate and identify the contaminating microorganism. 2. Perform Susceptibility Testing: Test the susceptibility of the contaminant to this compound and a panel of other antibiotics to confirm resistance. 3. Switch Antibiotics: If resistance is confirmed, switch to a different antibiotic to which the contaminant is susceptible.
Incorrect Concentration of this compound 1. Verify Stock Concentration: Double-check the calculations used to prepare your this compound stock solution. 2. Review Dilution Protocol: Ensure the correct dilution of the stock solution into the culture medium is being performed.
Problem 2: Inconsistent Experimental Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variable Antibiotic Potency 1. Use a New Vial/Lot: If you suspect the potency of your this compound has diminished, switch to a new, unopened vial or a different lot number. 2. Quality Control of New Lots: It is good practice to perform a quality control check (e.g., a simple disk diffusion assay) on new lots of antibiotics to ensure their efficacy.
pH Shifts in Culture Medium 1. Monitor Media pH: Regularly monitor the pH of your culture medium, as significant shifts can affect the stability of this compound. Cell metabolism can cause the pH to become more acidic over time. 2. Use Buffered Media: Consider using a culture medium with a more robust buffering system if pH fluctuations are a concern.

Quantitative Data on Aminoglycoside Stability

While specific data for this compound is limited, the following tables summarize the stability of other aminoglycosides under various conditions, which can serve as a general guide.

Table 1: Stability of Gentamicin in Aqueous Solution at 37°C

pHStability DurationReference
AcidicStable for 15 days[4]
AlkalineStable for 15 days[4]

Table 2: Stability of Neomycin in Tryptone Soy Broth (TSB) at 37°C

Time (days)Remaining Concentration (%)Reference
1>95[5]
2>95[5]
5~80[5]
7~70[5]
9~60[5]
12~50[5]

Experimental Protocols

Protocol 1: Bioassay for Determining this compound Activity

This protocol provides a general method for assessing the biological activity of this compound in a liquid sample (e.g., culture medium) using a susceptible bacterial strain.

Materials:

  • Susceptible bacterial strain (e.g., a laboratory strain of E. coli or B. subtilis)

  • Liquid broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well plates

  • Incubator (37°C)

  • Microplate reader

  • This compound standard of known concentration

  • Your test sample containing this compound

Procedure:

  • Prepare a standard curve:

    • Perform serial dilutions of the this compound standard in the liquid broth to create a range of known concentrations.

  • Prepare test samples:

    • If necessary, dilute your test sample in the liquid broth to fall within the range of the standard curve.

  • Inoculate with bacteria:

    • Prepare an overnight culture of the susceptible bacterial strain and dilute it to a standardized concentration (e.g., 0.5 McFarland standard).

    • Add a small, consistent volume of the diluted bacterial culture to each well of the 96-well plate containing the standards and test samples.

  • Incubate:

    • Incubate the plate at 37°C for a defined period (e.g., 18-24 hours), or until visible growth is observed in the control wells (no antibiotic).

  • Measure bacterial growth:

    • Measure the optical density (OD) of each well at a wavelength of 600 nm using a microplate reader.

  • Analyze results:

    • Plot the OD values against the known concentrations of the this compound standards to generate a standard curve.

    • Determine the concentration of active this compound in your test sample by interpolating its OD value on the standard curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

General Parameters for Aminoglycoside HPLC:

  • Column: A C18 column or a specialized column for polar compounds is often used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase is a critical parameter to optimize.

  • Detection: Aminoglycosides lack a strong chromophore, making UV detection challenging at standard wavelengths. Detection is often achieved at low UV wavelengths (e.g., around 200-220 nm) or, more effectively, using a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).

  • Standard Curve: A standard curve must be generated using a certified reference standard of this compound.

Procedure Outline:

  • Sample Preparation:

    • Culture media samples may require a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation to remove cellular debris and proteins.

  • HPLC Analysis:

    • Inject the prepared sample and a series of standards onto the HPLC system.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and calculate the concentration in the sample based on the standard curve.

Visualizations

Potential Inactivation Pathway of this compound

The following diagram illustrates a generalized enzymatic inactivation pathway for aminoglycoside antibiotics like this compound. Resistant bacteria can produce enzymes that modify the antibiotic, rendering it unable to bind to its ribosomal target.

G cluster_cell Bacterial Cell Destomycin_B This compound Ribosome 30S Ribosome Destomycin_B->Ribosome Binds to Enzyme Modifying Enzyme (e.g., Acetyltransferase) Destomycin_B->Enzyme Substrate for Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Inactivated_Destomycin_B Inactivated this compound Inactivated_Destomycin_B->Ribosome Cannot Bind Enzyme->Inactivated_Destomycin_B Produces

Caption: Enzymatic inactivation of this compound.

Troubleshooting Workflow for Loss of this compound Activity

This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound efficacy in cell culture.

G Start Loss of this compound Activity Suspected Check_Freshness Prepare Fresh Media & Retest Start->Check_Freshness Contamination_Check Check for Resistant Contamination Check_Freshness->Contamination_Check Issue Persists Problem_Solved Problem Resolved Check_Freshness->Problem_Solved Issue Resolved Check_Storage Verify Stock Solution Storage Concentration_Check Verify this compound Concentration Check_Storage->Concentration_Check Contamination_Check->Check_Storage No Contamination Isolate_Contaminant Isolate and Identify Contaminant Contamination_Check->Isolate_Contaminant Contamination Present Recheck_Calculations Re-calculate Dilutions Concentration_Check->Recheck_Calculations Susceptibility_Test Perform Antibiotic Susceptibility Testing Isolate_Contaminant->Susceptibility_Test Switch_Antibiotic Switch to an Effective Antibiotic Susceptibility_Test->Switch_Antibiotic Resistance Confirmed Switch_Antibiotic->Problem_Solved Recheck_Calculations->Problem_Solved Error Found & Corrected

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: Destomycin B Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Destomycin B assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common and unexpected issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary activities?

This compound is an aminoglycoside antibiotic.[1] It is known to exhibit both antifungal and anthelmintic properties.[1] Its molecular formula is C21H39N3O13 and it has a molecular weight of 541.55 g/mol .[1][2][3]

Q2: What are the common assay types used to evaluate the efficacy of this compound?

Given its known activities, the most common assays for evaluating this compound are antifungal susceptibility tests and anthelmintic assays.

  • Antifungal Susceptibility Testing: Broth microdilution is a standard method to determine the Minimum Inhibitory Concentration (MIC) against various fungal species.[4][5] Agar-based disk diffusion assays can also be used for screening purposes.[4][6]

  • Anthelmintic Assays: Common in vitro assays include the egg hatch assay, which assesses the ability of this compound to inhibit the hatching of nematode eggs, and larval motility or development assays, which measure the impact on larval stage parasites.[7][8]

Q3: My MIC values for this compound in an antifungal assay are inconsistent between experiments. What could be the cause?

Inconsistent MIC values for aminoglycosides like this compound can stem from several factors:

  • Inoculum Preparation: Variation in the concentration of the fungal inoculum can significantly impact MIC results. Ensure a standardized and consistent method for inoculum preparation.

  • Media Composition: The cation concentration (especially Ca2+ and Mg2+) in the culture medium can affect the activity of aminoglycosides. Use of different media batches or improper preparation can lead to variability.

  • pH of the Medium: The activity of aminoglycosides is pH-dependent. A slight shift in the pH of the testing medium can alter the observed MIC.

  • Incubation Time and Temperature: Deviations from the standardized incubation time and temperature can lead to variable fungal growth and, consequently, inconsistent MIC readings.

  • This compound Stock Solution: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation.

Troubleshooting Guides

Issue 1: Higher than Expected MIC Values in Antifungal Broth Microdilution Assay

You are performing a broth microdilution assay with this compound against a fungal strain and observe consistently higher MIC values than anticipated based on preliminary data.

start Start: Higher than Expected MIC check_qc Verify QC Strain Results start->check_qc check_media Check Media Preparation and pH check_qc->check_media QC OK resolve Problem Resolved check_qc->resolve QC Fails -> Troubleshoot QC check_inoculum Verify Inoculum Density check_media->check_inoculum Media OK check_media->resolve Media Incorrect -> Remake check_destomycin Assess this compound Stock check_inoculum->check_destomycin Inoculum OK check_inoculum->resolve Density Incorrect -> Adjust check_plate_reader Validate Plate Reader Settings check_destomycin->check_plate_reader Stock OK check_destomycin->resolve Stock Degraded -> Prepare Fresh check_plate_reader->resolve Settings OK check_plate_reader->resolve Settings Incorrect -> Adjust

Caption: Troubleshooting high MIC values.

Possible Cause Recommended Action
High Inoculum Density Prepare a fresh inoculum and verify the cell density using a spectrophotometer or hemocytometer to ensure it meets the protocol's specifications.
Antagonistic Components in Media Ensure the cation concentrations (Ca2+, Mg2+) in your Mueller-Hinton broth are within the recommended range. High levels of these divalent cations can interfere with aminoglycoside uptake by fungal cells.
Incorrect pH of Media Measure the pH of the prepared medium. The activity of aminoglycosides is generally higher at a more alkaline pH. Ensure the pH is consistent with standard protocols.
Degradation of this compound Prepare a fresh stock solution of this compound from a new vial. Avoid repeated freeze-thaw cycles. Store the stock solution in small aliquots at -20°C or below.
Fungal Resistance If all other factors are ruled out, consider the possibility of acquired or intrinsic resistance in the fungal strain being tested. Verify the identity and purity of your fungal culture.
Issue 2: No Effect Observed in Anthelmintic Egg Hatch Assay

You are testing this compound in an egg hatch assay against a parasitic nematode, but you observe no significant inhibition of egg hatching even at high concentrations.

start Start: No Egg Hatch Inhibition check_eggs Verify Egg Viability start->check_eggs check_assay_conditions Check Incubation Conditions check_eggs->check_assay_conditions Eggs Viable resolve Problem Resolved check_eggs->resolve Eggs Not Viable -> Use Fresh Eggs check_destomycin_solubility Assess this compound Solubility check_assay_conditions->check_destomycin_solubility Conditions OK check_assay_conditions->resolve Conditions Incorrect -> Adjust check_drug_exposure Confirm Drug Exposure Time check_destomycin_solubility->check_drug_exposure Solubility OK check_destomycin_solubility->resolve Precipitation -> Change Solvent check_positive_control Evaluate Positive Control check_drug_exposure->check_positive_control Exposure Time Correct check_drug_exposure->resolve Time Too Short -> Increase Time check_positive_control->resolve Control Works check_positive_control->resolve Control Fails -> Troubleshoot Assay

Caption: Troubleshooting egg hatch assay failure.

Possible Cause Recommended Action
Poor Egg Viability Isolate fresh nematode eggs for the assay. A control well with no drug should show a high percentage of hatching.
Incorrect Incubation Conditions Verify the temperature and humidity of the incubator. Suboptimal conditions can affect both egg development and drug activity.
Inadequate Drug Exposure Ensure that the eggs are incubated with this compound for a sufficient duration as per the established protocol. The timing of drug introduction relative to egg development can be critical.
Solubility Issues Visually inspect the assay wells for any precipitation of this compound. If solubility is an issue, consider using a different solvent or a lower final concentration of the existing solvent that is non-toxic to the eggs.
Natural Resistance of the Parasite The specific nematode species or strain may have a high level of intrinsic resistance to aminoglycosides. Include a positive control anthelmintic with a known mechanism of action to validate the assay.

Experimental Protocols

Protocol 1: Broth Microdilution for Antifungal MIC Determination

This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest the fungal colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1280 µg/mL.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).

  • Inoculate and Incubate:

    • Add the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a positive control well (inoculum without drug) and a negative control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be determined visually or by using a microplate reader at 530 nm.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug Prepare this compound Dilutions prep_drug->inoculate incubate Incubate at 35°C inoculate->incubate read_results Read Results (Visual/Reader) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Broth microdilution assay workflow.

Protocol 2: Anthelmintic Egg Hatch Assay

This protocol is a general guideline for assessing the ovicidal activity of this compound.

  • Egg Collection:

    • Collect fresh fecal samples from an infected host.

    • Isolate nematode eggs using a standard flotation technique with a saturated salt solution.

    • Wash the collected eggs multiple times with deionized water to remove debris and salt.

  • Assay Setup:

    • Prepare a stock solution of this compound and perform serial dilutions in water or a suitable buffer in a 24-well plate.

    • Add a standardized number of eggs (e.g., 50-100) to each well.

    • Include a positive control (e.g., a known ovicidal agent like thiabendazole) and a negative control (water/buffer only).

  • Incubation:

    • Incubate the plate at a species-appropriate temperature (e.g., 25°C) for 48-72 hours in a humidified chamber.

  • Data Collection and Analysis:

    • After incubation, add a drop of Lugol's iodine to each well to stop further hatching.

    • Count the number of hatched larvae and unhatched eggs in each well under a microscope.

    • Calculate the percentage of egg hatch inhibition for each concentration of this compound relative to the negative control.

Signaling Pathway

While the specific intracellular signaling pathways affected by this compound are not extensively documented, as an aminoglycoside, its primary mechanism of action is the inhibition of protein synthesis by binding to the 30S ribosomal subunit in susceptible organisms. This leads to mistranslation of mRNA and ultimately cell death. Environmental and metabolic factors can influence the uptake and efficacy of aminoglycosides.[9][10][11]

destomycin This compound cell_membrane Cell Membrane destomycin->cell_membrane Uptake ribosome 30S Ribosomal Subunit cell_membrane->ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis Binds to & Inhibits mistranslation mRNA Mistranslation protein_synthesis->mistranslation Leads to cell_death Cell Death mistranslation->cell_death

Caption: Aminoglycoside mechanism of action.

References

Validation & Comparative

A Comparative Guide to Selection Antibiotics: Hygromycin B vs. Puromycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular and molecular biology, the selection of successfully transfected cells is a critical step in generating stable cell lines for a multitude of applications, from basic research to drug development. This guide provides an objective comparison of two commonly used selection antibiotics, Hygromycin B and Puromycin, offering insights into their mechanisms, applications, and the experimental data that underpins their use. While the initial inquiry concerned Destomycin B, its infrequent use as a selection agent has led us to compare Hygromycin B with a more prevalent alternative, Puromycin, to better serve the needs of the scientific community.

At a Glance: Hygromycin B vs. Puromycin

The choice between Hygromycin B and Puromycin often depends on the specific cell type, the expression vector system, and the desired speed of selection. Below is a summary of their key characteristics to aid in your decision-making process.

FeatureHygromycin BPuromycin
Mechanism of Action Inhibits protein synthesis by binding to the 80S ribosomal subunit, disrupting translocation.[1][2][3]Causes premature chain termination by acting as an analog of the 3' end of aminoacyl-tRNA.[4][5]
Resistance Gene Hygromycin phosphotransferase (hph or hyg)[3][6][7]Puromycin N-acetyl-transferase (pac)[4][5]
Typical Working Concentration (Mammalian Cells) 50 - 1000 µg/mL[4]1 - 10 µg/mL[4]
Speed of Selection Slower acting, typically takes 7-10 days to kill sensitive cells.[6]Rapidly acting, can kill sensitive cells within 2-3 days.[4][8]
Mode of Action Cytostatic at lower concentrations, cytotoxic at higher concentrations.Cytotoxic
Cell Type Suitability Broad-spectrum, effective in a wide range of prokaryotic and eukaryotic cells.[1][6]Broad-spectrum, potent in most mammalian cell lines.
Primary Advantage Well-established with a long history of use; good for long-term culture.Fast and efficient selection, ideal for rapidly generating stable cell lines.[8]

Mechanism of Action: A Deeper Dive

Understanding how these antibiotics work at a molecular level is crucial for troubleshooting and optimizing your selection protocols. Both antibiotics target protein synthesis, but through distinct mechanisms.

Hygromycin B , an aminoglycoside antibiotic, binds to the 80S ribosome, the protein synthesis machinery in eukaryotic cells. This binding event interferes with the translocation step of elongation, effectively halting the ribosome's movement along the mRNA template and leading to a cessation of protein production.[1][2][3] Resistance is conferred by the hph gene, which encodes a phosphotransferase that inactivates Hygromycin B through phosphorylation.[6][7]

Puromycin , an aminonucleoside antibiotic, functions as a structural mimic of the 3'-terminal end of aminoacyl-tRNA. This allows it to enter the A-site of the ribosome, where it is incorporated into the growing polypeptide chain. However, due to its structure, it terminates translation, leading to the release of truncated and non-functional peptides. This rapid disruption of protein synthesis is highly toxic to the cell.[4][5] The pac gene provides resistance by producing an N-acetyltransferase that modifies and inactivates puromycin.[5]

Visualizing the Mechanisms of Action

cluster_hygromycin Hygromycin B Mechanism cluster_puromycin Puromycin Mechanism Hygromycin Hygromycin B Ribosome_H 80S Ribosome Hygromycin->Ribosome_H Binds to Translocation Translocation Blocked Ribosome_H->Translocation Protein_H Protein Synthesis Halted Translocation->Protein_H Puromycin Puromycin Ribosome_P Ribosome A-site Puromycin->Ribosome_P Mimics aminoacyl-tRNA Peptide Growing Peptide Chain Ribosome_P->Peptide Incorporated into Termination Premature Termination Peptide->Termination Truncated_Protein Truncated Protein Termination->Truncated_Protein

Caption: Mechanisms of action for Hygromycin B and Puromycin.

Experimental Protocols: Establishing a Stable Cell Line

A critical step before initiating selection is to determine the optimal concentration of the antibiotic for your specific cell line. This is achieved by generating a "kill curve" (or dose-response curve).

Protocol: Determining Optimal Antibiotic Concentration (Kill Curve)
  • Cell Seeding: Plate your parental (non-transfected) cells in a 24-well plate at a density that allows for several days of growth without reaching confluency (e.g., 20-30% confluency).

  • Antibiotic Dilution Series: Prepare a series of dilutions of the selection antibiotic in your normal growth medium. For Hygromycin B, a typical range to test is 50, 100, 200, 400, 600, 800, and 1000 µg/mL. For Puromycin, a range of 0.5, 1, 2, 4, 6, 8, and 10 µg/mL is a good starting point. Include a "no antibiotic" control well.

  • Treatment: The following day, replace the medium in each well with the medium containing the different antibiotic concentrations.

  • Incubation and Observation: Incubate the cells and observe them daily for signs of cell death (e.g., rounding up, detachment).

  • Data Collection: Assess cell viability at regular intervals (e.g., every 2-3 days) for a period of 7-10 days for Hygromycin B and 3-5 days for Puromycin. Viability can be assessed by visual inspection, trypan blue exclusion, or a metabolic assay such as MTT.

  • Analysis: The optimal concentration is the lowest concentration that results in complete cell death of the non-resistant parental cells within the desired timeframe (e.g., 7-10 days for Hygromycin B, 2-4 days for Puromycin).

General Workflow for Stable Cell Line Generation

The process of generating a stable cell line involves transfection, selection, and clonal expansion. The following diagram illustrates this general workflow.

Transfection Transfect cells with plasmid (containing gene of interest and resistance marker) Recovery Allow cells to recover and express resistance gene (24-48h) Transfection->Recovery Selection Apply selection antibiotic (at predetermined optimal concentration) Recovery->Selection Isolation Isolate and expand resistant colonies Selection->Isolation Screening Screen clones for gene expression and phenotype Isolation->Screening Expansion Expand and bank positive clones Screening->Expansion

Caption: Workflow for generating a stable cell line.

Performance Comparison: Experimental Insights

While the optimal choice of antibiotic is cell-line dependent, some general performance observations can be made.

  • Speed: Puromycin is significantly faster-acting than Hygromycin B.[4][8] This can be advantageous when time is a critical factor. However, the rapid cell death induced by puromycin can sometimes lead to the release of cellular contents that may be toxic to the surviving resistant cells, requiring more frequent media changes.

  • Selection Stringency: The slower action of Hygromycin B can sometimes be beneficial for selecting cells with lower levels of resistance gene expression, which might be desirable in certain experimental contexts. The high potency of puromycin ensures a very stringent selection, which is often preferred to eliminate any non-transfected cells quickly.

  • Cost: The working concentration of Puromycin is much lower than that of Hygromycin B, which can make it a more cost-effective option on a per-experiment basis, despite a potentially higher cost per milligram.

Conclusion and Recommendations

Both Hygromycin B and Puromycin are excellent and reliable selection antibiotics for generating stable cell lines. The choice between them should be guided by the specific requirements of your experiment.

  • Choose Puromycin when:

    • Speed is a priority.

    • A highly stringent and rapid selection is required.

    • Your cell line is known to be sensitive to puromycin.

  • Choose Hygromycin B when:

    • A slower, more gradual selection is preferred.

    • You are working with a cell line that is particularly sensitive to the rapid cytotoxic effects of puromycin.

    • You are performing dual selection with another antibiotic like G418, where different mechanisms of action can be beneficial.

Ultimately, the most effective way to determine the best selection agent for your research is to perform a kill curve experiment with your specific cell line for both antibiotics. This empirical data will provide the clearest indication of which antibiotic will yield the best results for your stable cell line generation efforts.

References

A Comparative Guide to Selection Antibiotics: Destomycin B vs. G418

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of stable cell lines is a critical step in establishing robust and reproducible in vitro models. This guide provides a detailed comparison of two aminoglycoside antibiotics, Destomycin B and G418, used for the selection of genetically modified mammalian cells. While G418 is a widely established selection agent with a wealth of supporting data, information regarding the use of this compound in this application is notably scarce.

This comparison focuses on the available data for G418, providing a comprehensive overview of its mechanism of action, efficacy, and the protocols for its use. The lack of corresponding data for this compound in the context of mammalian cell selection will be highlighted throughout.

Mechanism of Action

G418 (Geneticin) is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1] Its primary mechanism of action involves binding to the 80S ribosomal subunit, which disrupts the elongation step of polypeptide synthesis.[2][3] This leads to the production of non-functional proteins and ultimately cell death in non-resistant cells. Resistance to G418 is conferred by the neomycin resistance gene (neo), which encodes an aminoglycoside 3'-phosphotransferase (APH 3' II).[3][4] This enzyme inactivates G418 through phosphorylation, allowing cells expressing the neo gene to survive and proliferate in the presence of the antibiotic.

Efficacy and Performance

The efficacy of a selection antibiotic is determined by its ability to effectively kill non-transfected cells while allowing for the robust growth of resistant cells. For G418, this has been extensively studied across various cell lines.

Quantitative Data for G418 Efficacy

The following table summarizes key quantitative parameters for G418, derived from experimental data. It is important to note that optimal concentrations and selection times can vary significantly between different cell lines and even between different passages of the same cell line. Therefore, it is always recommended to perform a kill curve to determine the optimal concentration for your specific experimental conditions.[5]

ParameterG418This compound
Typical Working Concentration 100 - 2000 µg/mL[1][5]Data not available
Common Selection Concentration 400 - 600 µg/mLData not available
Time to Establish Stable Clones 1 to 3 weeks[6]Data not available
Resistance Gene neo (aminoglycoside 3'-phosphotransferase)[3][4]Data not available

Experimental Protocols

Detailed and validated protocols are essential for the successful use of selection antibiotics. Below is a standard protocol for G418 selection in mammalian cells. A corresponding protocol for this compound could not be found in the available literature.

G418 Selection Protocol for Stable Cell Line Generation

This protocol outlines the key steps for selecting stably transfected mammalian cells using G418.

  • Transfection: Transfect the mammalian cells with a plasmid vector containing the gene of interest and the neomycin resistance gene (neo).

  • Recovery Period: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in a non-selective medium.

  • Initiation of Selection: After the recovery period, passage the cells and re-plate them in a fresh medium containing the predetermined optimal concentration of G418. It is crucial to have determined this concentration through a kill curve experiment beforehand.

  • Maintenance during Selection: Replace the selective medium every 3-4 days to maintain the antibiotic pressure and remove dead cells.

  • Monitoring and Expansion: Monitor the cells for the formation of resistant colonies, which typically appear within 1 to 3 weeks. Once colonies are visible and well-established, they can be individually picked and expanded to generate clonal cell lines.

Visualizing the Selection Process and Cellular Impact

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the underlying cellular mechanisms.

G418_Selection_Workflow cluster_transfection Transfection cluster_selection Selection cluster_expansion Expansion Mammalian Cells Mammalian Cells Transfection Transfection Mammalian Cells->Transfection Plasmid (Gene of Interest + neo gene) Plasmid (Gene of Interest + neo gene) Plasmid (Gene of Interest + neo gene)->Transfection Transfected Cells Transfected Cells Transfection->Transfected Cells 24-48h recovery G418 Addition G418 Addition Transfected Cells->G418 Addition Non-transfected Cells (Die) Non-transfected Cells (Die) G418 Addition->Non-transfected Cells (Die) No neo gene expression Stably Transfected Cells (Survive) Stably Transfected Cells (Survive) G418 Addition->Stably Transfected Cells (Survive) neo gene expression Resistant Colonies Resistant Colonies Stably Transfected Cells (Survive)->Resistant Colonies 1-3 weeks Clonal Expansion Clonal Expansion Resistant Colonies->Clonal Expansion Stable Cell Line Stable Cell Line Clonal Expansion->Stable Cell Line

Caption: Workflow for generating stable mammalian cell lines using G418 selection.

G418_Mechanism_of_Action cluster_cell Mammalian Cell cluster_no_neo Non-transfected Cell cluster_with_neo Transfected Cell (with neo gene) G418_in_no_neo G418 Ribosome_no_neo 80S Ribosome G418_in_no_neo->Ribosome_no_neo Binds to Protein_Synthesis_no_neo Protein Synthesis Ribosome_no_neo->Protein_Synthesis_no_neo Inhibits Cell_Death Cell Death Protein_Synthesis_no_neo->Cell_Death G418_in_with_neo G418 APH APH Enzyme (from neo gene) G418_in_with_neo->APH Substrate for Inactive_G418 Inactive G418 APH->Inactive_G418 Phosphorylates Ribosome_with_neo 80S Ribosome Protein_Synthesis_with_neo Protein Synthesis Ribosome_with_neo->Protein_Synthesis_with_neo Continues Cell_Survival Cell Survival Protein_Synthesis_with_neo->Cell_Survival

Caption: Mechanism of G418 action and resistance in mammalian cells.

Conclusion

G418 is a well-characterized and widely used antibiotic for the selection of stably transfected mammalian cells. Its mechanism of action is understood, and detailed protocols for its use are readily available. The efficacy of G418 is dependent on the cell line and requires empirical determination of the optimal concentration.

In stark contrast, there is a significant lack of published data on the use of this compound as a selective agent in mammalian cell culture. While it is also an aminoglycoside, its efficacy, optimal working concentrations, the specific resistance gene it requires, and detailed protocols for its use in this context remain uncharacterized in the public domain. Therefore, for researchers seeking a reliable and well-documented method for generating stable cell lines, G418 remains the standard and recommended choice. Further research would be required to validate the potential of this compound as a viable alternative.

References

Comparative Analysis of Destomycin B Cross-Reactivity with Common Aminoglycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Destomycin B, an aminoglycoside antibiotic, with other commonly used aminoglycosides, focusing on the critical aspect of cross-reactivity. Understanding the cross-reactivity profile of an antibiotic is paramount in predicting its efficacy against bacterial strains that have developed resistance to other drugs in the same class. This document summarizes available data, infers potential cross-reactivity based on structural similarities and known resistance mechanisms, and provides detailed experimental protocols for assessing these interactions.

Introduction to this compound and Aminoglycoside Cross-Reactivity

This compound belongs to the aminoglycoside family of antibiotics, which exert their bactericidal effect by binding to the bacterial 30S ribosomal subunit and inhibiting protein synthesis. A significant challenge in the clinical use of aminoglycosides is the emergence of bacterial resistance, often through enzymatic modification of the antibiotic, alteration of the ribosomal target, or reduced drug uptake. Cross-reactivity occurs when resistance to one aminoglycoside confers resistance to others, limiting therapeutic options.

Direct experimental data on the cross-reactivity of this compound with other aminoglycosides is not extensively available in publicly accessible literature. Therefore, this guide will draw inferences based on its chemical structure and the well-documented mechanisms of aminoglycoside cross-resistance.

Inferred Cross-Reactivity Profile of this compound

The cross-reactivity of aminoglycosides is primarily determined by their chemical structure and the specific enzymes produced by resistant bacteria. Aminoglycosides are classified based on the substitution pattern of their central 2-deoxystreptamine (2-DOS) ring. Common modifying enzymes, such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), target specific hydroxyl or amino groups on the aminoglycoside molecule.

Destomycins, including Destomycin A and B, are structurally related to hygromycin B. The structure of this compound contains a unique arrangement of functional groups that may influence its susceptibility to common aminoglycoside-modifying enzymes.

Table 1: Inferred Cross-Reactivity of this compound with Other Aminoglycosides

Aminoglycoside Structural Subclass (2-DOS Substitution) Common Resistance Mechanisms Inferred Cross-Reactivity with this compound Rationale for Inference
Gentamicin 4,6-disubstitutedAAC(3), AAC(6'), APH(2''), ANT(2'')Likely Gentamicin is susceptible to a wide range of modifying enzymes. Without specific data on this compound's resistance to these enzymes, a degree of cross-resistance should be assumed, particularly in strains expressing multiple resistance mechanisms.
Kanamycin 4,6-disubstitutedAPH(3'), AAC(6')Likely Kanamycin resistance is often mediated by enzymes that modify the 3'-hydroxyl and 6'-amino groups. The presence of similar moieties in this compound's structure suggests potential for cross-resistance.
Neomycin 4,5-disubstitutedAPH(3'), AAC(6')Possible Neomycin's 4,5-disubstituted structure differentiates it from the 4,6-disubstituted aminoglycosides. However, some enzymes, like APH(3'), can inactivate both classes. The unique structural features of this compound may offer some protection, but cross-reactivity cannot be ruled out without experimental evidence.
Streptomycin Streptidine-containing (non-2-DOS)ANT(6), Ribosomal mutations (rpsL)Unlikely Streptomycin possesses a streptidine core instead of 2-deoxystreptamine, making it structurally distinct from this compound and other 2-DOS aminoglycosides. Resistance mechanisms are often specific to streptomycin and do not typically confer cross-resistance to other aminoglycosides.

Experimental Protocols

To empirically determine the cross-reactivity of this compound, standardized antimicrobial susceptibility testing methods should be employed. The following is a detailed protocol for the broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Protocol: Broth Microdilution Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates (including aminoglycoside-resistant and susceptible strains)

  • This compound and other aminoglycosides (analytical grade)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).

  • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of this compound and each of the other aminoglycosides in a suitable solvent (e.g., sterile deionized water).

  • Perform serial twofold dilutions of each antibiotic in CAMHB in the 96-well plates to achieve a range of concentrations that will encompass the expected MIC values. A typical range for aminoglycosides is 0.06 to 128 µg/mL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each plate.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

  • Compare the MIC of this compound against the aminoglycoside-resistant strains to its MIC against the susceptible parent strain. A significant increase in the MIC for the resistant strain indicates cross-resistance.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Culture C Inoculum Preparation (0.5 McFarland) A->C B Antibiotic Stock Solutions D Serial Dilutions in Microtiter Plate B->D E Inoculation of Microtiter Plate C->E D->E F Incubation (16-20h, 35°C) E->F G MIC Determination (Visual Inspection) F->G Aminoglycoside_Ototoxicity_Pathway cluster_cell Inner Ear Hair Cell AG Aminoglycoside Entry ROS Reactive Oxygen Species (ROS) Generation AG->ROS JNK JNK Pathway Activation ROS->JNK Caspase Caspase Activation JNK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Comparative Analysis of Destomycin A and Destomycin B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the aminoglycoside antibiotics, Destomycin A and Destomycin B, reveals distinct differences in their antimicrobial activity and toxicity profiles. This guide provides a comprehensive analysis of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.

Destomycin A and this compound are aminoglycoside antibiotics isolated from the fermentation broth of Streptomyces rimofaciens. As members of the destomycin family, they exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. While structurally similar, subtle chemical variations between the two compounds lead to notable differences in their biological activities.

Chemical Structure

The fundamental structural difference between Destomycin A and this compound lies in a methylation pattern. This seemingly minor alteration is responsible for the observed variations in their biological efficacy and toxicity.

Quantitative Comparison of Biological Activity

The antimicrobial performance of Destomycin A and this compound has been evaluated against a range of microorganisms. The following tables summarize the available data on their antimicrobial spectrum and acute toxicity.

Table 1: Antimicrobial Spectrum of Destomycin A and this compound (Inhibition Zone Diameter in mm)

Test OrganismConcentration (mcg/ml)Destomycin A (mm)This compound (mm)
Bacillus subtilis ATCC 66331002524
Staphylococcus aureus 209 P1002221
Escherichia coli K-121001817
Klebsiella pneumoniae PCI 6021001918
Pseudomonas aeruginosa1001211
Mycobacterium smegmatis ATCC 6071002815
Candida albicans1001514
Aspergillus niger1001312
Penicillium chrysogenum1001413
Saccharomyces cerevisiae1001615

Data sourced from US Patent 3,926,948.

Table 2: Acute Toxicity of Destomycin A and this compound in Mice

CompoundRoute of AdministrationLD50 (mg/kg)
Destomycin AIntravenous5-10
Destomycin AOral50-100
This compoundIntravenous~5
This compoundOral~50

LD50 data for Destomycin A from Kondo et al., 1965. LD50 data for this compound from US Patent 3,926,948.

As the data indicates, Destomycin A demonstrates notably greater activity against Mycobacterium smegmatis compared to this compound. For the other tested organisms, the antimicrobial activity of the two compounds is largely comparable. Both compounds exhibit significant acute toxicity, with the intravenous route being more toxic than the oral route.

Mechanism of Action

Destomycins, like other aminoglycoside antibiotics, exert their antimicrobial effect by inhibiting protein synthesis in susceptible bacteria. This process is crucial for bacterial growth and survival.

Inhibition of Protein Synthesis

The primary target of aminoglycosides is the 30S ribosomal subunit. By binding to a specific site on the 16S ribosomal RNA (rRNA) within this subunit, they interfere with the translation process. This interference can occur through several mechanisms:

  • Inhibition of the initiation complex: Aminoglycosides can block the formation of the initiation complex, which is the first step in protein synthesis.

  • Induction of mRNA misreading: They can cause the ribosome to misread the genetic code on the messenger RNA (mRNA), leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

  • Inhibition of translocation: They can inhibit the movement of the ribosome along the mRNA, a process known as translocation, which is necessary for the elongation of the polypeptide chain.

The following diagram illustrates the general mechanism of protein synthesis inhibition by aminoglycoside antibiotics.

G cluster_ribosome 70S Ribosome 50S 50S Subunit Protein Growing Polypeptide Chain 50S->Protein Catalyzes peptide bond formation 30S 30S Subunit mRNA mRNA mRNA->30S Binds to tRNA Aminoacyl-tRNA tRNA->30S Binds to A-site Destomycin Destomycin (A or B) Destomycin->30S Binds to 16S rRNA

Caption: General mechanism of protein synthesis inhibition by Destomycins.

Stimulation of Adenylate Cyclase

Interestingly, Destomycin A has been reported to stimulate adenylate cyclase in animal tissues. Adenylate cyclase is a key enzyme in cellular signaling, responsible for the conversion of ATP to cyclic AMP (cAMP). An increase in cAMP levels can have a wide range of effects on cellular processes. The exact mechanism by which Destomycin A stimulates this enzyme and whether this compound shares this activity is not yet fully elucidated and requires further investigation.

The potential signaling pathway initiated by Destomycin A's interaction with adenylate cyclase is depicted below.

G DestomycinA Destomycin A AC Adenylate Cyclase DestomycinA->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Target Proteins

Caption: Proposed signaling pathway of Destomycin A via adenylate cyclase stimulation.

Experimental Protocols

The following are generalized protocols for the types of experiments used to generate the data presented in this guide.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
  • Preparation of Media: Prepare a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, corresponding to a 0.5 McFarland turbidity standard.

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab.

  • Well Creation: Create uniform wells in the agar using a sterile cork borer.

  • Application of Antibiotic: Add a defined volume of the Destomycin A or this compound solution at a known concentration into the wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

The workflow for this experimental protocol is outlined below.

G Start Start PrepMedia Prepare and Pour Agar Plates Start->PrepMedia PrepInoculum Prepare Standardized Microbial Inoculum PrepMedia->PrepInoculum Inoculate Inoculate Agar Plates PrepInoculum->Inoculate CreateWells Create Wells in Agar Inoculate->CreateWells AddAntibiotic Add Destomycin Solution to Wells CreateWells->AddAntibiotic Incubate Incubate Plates AddAntibiotic->Incubate MeasureZones Measure Inhibition Zone Diameters Incubate->MeasureZones End End MeasureZones->End

Caption: Workflow for the Agar Well Diffusion Method.

Acute Toxicity Testing (LD50 Determination)
  • Animal Model: Use a suitable animal model, such as mice, of a specific strain, age, and weight.

  • Dose Preparation: Prepare a series of graded doses of Destomycin A or this compound in a suitable vehicle (e.g., sterile saline).

  • Administration: Administer a single dose of the antibiotic to groups of animals via the desired route (e.g., intravenous or oral). A control group should receive the vehicle only.

  • Observation: Observe the animals for a specified period (e.g., 7 or 14 days) for signs of toxicity and mortality.

  • Data Analysis: Record the number of deaths in each dose group. Calculate the LD50 value, which is the dose that is lethal to 50% of the animals, using a suitable statistical method (e.g., probit analysis).

Conclusion

Destomycin A and this compound are potent aminoglycoside antibiotics with broad-spectrum activity. While their overall antimicrobial profiles are similar, Destomycin A exhibits superior activity against Mycobacterium smegmatis. Both compounds display significant acute toxicity. The primary mechanism of action for both is the inhibition of bacterial protein synthesis. The potential for Destomycin A to modulate cellular signaling through adenylate cyclase stimulation presents an interesting area for further research, including a comparative investigation of this effect with this compound. The data and protocols presented in this guide offer a valuable resource for researchers working with these compounds.

Efficacy of Destomycin B in Comparison to Other Anthelmintics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of anthelmintic efficacy is crucial for the development of new and effective treatments for helminth infections. This guide provides a detailed comparison of the available information on Destomycin B with established anthelmintics such as albendazole, ivermectin, and praziquantel. It is important to note that while this compound, an aminoglycoside antibiotic, has been reported to possess anthelmintic properties, a comprehensive body of publicly available, quantitative efficacy data from direct comparative studies is currently lacking[1][2][3]. This guide, therefore, aims to summarize the existing knowledge and highlight areas for future research.

Comparative Efficacy of Anthelmintics

The following tables summarize the in vitro efficacy of albendazole, ivermectin, and praziquantel against various helminth parasites. Due to the limited availability of quantitative data for this compound, it is not included in these direct comparisons.

Table 1: In Vitro Efficacy of Albendazole against Haemonchus contortus
ParameterConcentrationEffectReference
LD50 (Egg Hatch Assay)0.06 µg/mL50% lethal dose for a susceptible strain
Adult Motility10 mg/mL100% mortality after 7 hours[4]
Egg Hatch Inhibition0.25 mg/mLComparable to positive control[4]
Table 2: In Vitro Efficacy of Ivermectin against Trichostrongylus colubriformis
ParameterConcentrationEffectReference
Efficacy (in vivo)0.2 mg/kg74.5% reduction in worm count[5]
Larval Development Assay (LD50)Not specifiedResistance factor of 2.6-3.4 in resistant strains[6]
ElectropharyngeogramNot specifiedReduction in electrical activity of pharyngeal muscle[7]
Table 3: In Vitro Efficacy of Praziquantel against Schistosoma mansoni
ParameterConcentrationEffectReference
Cure Rate (in vivo)40 mg/kg86.9%[8]
Egg Reduction Rate (in vivo)40 mg/kg78.3%[8]
Cure Rate (in vivo)40 mg/kg88.2%[9]
Egg Reduction Rate (in vivo)40 mg/kg93.5%[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two common in vitro anthelmintic assays.

Adult Motility Assay (AMA)

This assay assesses the direct effect of a compound on the viability and motility of adult helminths.

  • Parasite Collection: Adult worms, such as Haemonchus contortus, are collected from the abomasum of infected sheep at necropsy[4].

  • Preparation: The collected worms are washed with a suitable buffer, such as phosphate-buffered saline (PBS), to remove any debris[10].

  • Exposure: A defined number of worms (e.g., 10) are placed in a petri dish or well of a microtiter plate containing a culture medium[4][11].

  • Treatment: The test compound (e.g., this compound, albendazole) is added to the medium at various concentrations. A negative control (medium only) and a positive control (a known anthelmintic) are included[4][12].

  • Incubation: The plates are incubated at a physiological temperature (e.g., 37°C) for a set period (e.g., up to 72 hours)[10][11].

  • Observation: The motility of the worms is observed at regular intervals. The degree of paralysis or death is scored. Immotile worms may be gently prodded to confirm death[10].

  • Data Analysis: The percentage of dead or paralyzed worms at each concentration and time point is calculated to determine the efficacy of the compound.

Larval Migration Inhibition Assay (LMIA)

This assay evaluates the ability of a compound to inhibit the migration of infective larvae, which is crucial for their ability to establish an infection in a host.

  • Larval Preparation: Third-stage (L3) infective larvae of nematodes are obtained from fecal cultures[13].

  • Exposure: A suspension of L3 larvae is incubated with various concentrations of the test compound in a 24-well plate for a specified period (e.g., 48 hours) at 37°C and 5% CO2[14].

  • Migration Setup: The incubated larvae are transferred to migration tubes which have a fine mesh (e.g., 25µm) at the bottom. These tubes are then placed in a collection plate[14].

  • Migration: The larvae are allowed to migrate through the mesh into the collection plate for a set time (e.g., 2 hours)[14].

  • Quantification: The number of larvae that have successfully migrated into the collection plate is counted[14].

  • Data Analysis: The percentage of inhibition of migration is calculated for each concentration of the test compound by comparing the number of migrated larvae in the treated wells to the control wells. This allows for the determination of an EC50 value[13].

Proposed Mechanism of Action of this compound

This compound is an aminoglycoside antibiotic[1][2]. While its precise anthelmintic mechanism is not well-documented, it is hypothesized to act similarly to other aminoglycosides by inhibiting protein synthesis in eukaryotic cells, including helminths[15][16].

DestomycinB_Pathway cluster_Cell Helminth Cell DestomycinB This compound Ribosome 80S Ribosome DestomycinB->Ribosome Binds to ribosomal subunit Protein Functional Proteins Ribosome->Protein Correct Translation NonFunctionalProtein Non-functional Proteins Ribosome->NonFunctionalProtein Mistranslation (due to this compound) tRNA tRNA tRNA->Ribosome mRNA mRNA mRNA->Ribosome Translation CellDeath Cell Death / Paralysis NonFunctionalProtein->CellDeath

Caption: Proposed mechanism of action of this compound in helminths.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro anthelmintic screening assay.

Anthelmintic_Screening_Workflow cluster_Preparation Preparation cluster_Assay In Vitro Assay cluster_Analysis Data Analysis A Source Helminths (e.g., from infected host) B Isolate Life Stage (e.g., Adult worms, Larvae) A->B D Expose Helminths to Drug (in multi-well plates) B->D C Prepare Drug Dilutions C->D E Incubate (Controlled Temperature & Time) D->E F Assess Viability / Motility (e.g., Motility scoring, Migration count) E->F G Record Data F->G H Calculate Efficacy (e.g., % Inhibition, EC50) G->H I Statistical Analysis H->I

Caption: General workflow for in vitro anthelmintic efficacy testing.

References

Destomycin B's performance against resistant bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for information on "Destomycin B" and its performance against resistant bacterial strains did not yield specific results for this compound. The search results were predominantly focused on "Daptomycin," a different lipopeptide antibiotic, or "Destomycin-A."

Due to the lack of available data for "this compound," this comparison guide cannot be completed as requested.

  • A detailed comparison of Daptomycin with other antibiotics.

  • Quantitative data on its performance (e.g., Minimum Inhibitory Concentrations).

  • Experimental protocols for susceptibility testing.

  • Visualizations of relevant pathways and workflows.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Destomycin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of Destomycin B, an aminoglycoside antibiotic. Following these procedures is crucial to minimize environmental contamination and prevent the development of antibiotic resistance.

I. Understanding this compound and its Classification

All antibiotic waste should be considered chemical waste unless otherwise specified by your institution's Environmental Health and Safety (EHS) department.[2] High-concentration stock solutions of antibiotics are generally treated as hazardous chemical waste.[2]

Key Properties of this compound:

PropertyValue
Molecular Formula C21H39N3O13[3]
Appearance White amorphous powder
Solubility Soluble in water
Stability Stable under normal conditions

II. Disposal Procedures for this compound Waste

The appropriate disposal method for this compound depends on the nature of the waste: liquid or solid, and whether it is a dilute solution or a concentrated stock.

A. Liquid Waste (e.g., cell culture media containing this compound)

Standard autoclaving is not a recommended method for the disposal of media containing this compound, as it is likely ineffective at degrading the antibiotic.[2]

Recommended Disposal:

  • Collection: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container designated for chemical waste.

  • Labeling: The container should be labeled "Hazardous Chemical Waste: Antibiotic Waste (this compound)".

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.

B. Solid Waste (e.g., contaminated labware, gloves, paper towels)

  • Decontamination: Whenever possible, decontaminate solid waste that has come into contact with this compound. However, since the antibiotic is likely heat-stable, autoclaving is not a reliable decontamination method.

  • Collection: Place all solid waste contaminated with this compound into a designated hazardous waste container. This is typically a plastic-lined box or drum.

  • Labeling: Clearly label the container as "Hazardous Chemical Waste: Solid Antibiotic Waste (this compound)".

  • Disposal: Dispose of the container through your institution's hazardous waste management program.

C. Unused or Expired this compound Stock

Concentrated stocks of this compound must be disposed of as hazardous chemical waste.[2]

  • Do Not Discard in Regular Trash or Drains: Never dispose of pure or concentrated this compound in the regular trash or down the drain.

  • Collection: Keep the antibiotic in its original container and place it in a designated hazardous waste collection area.

  • Disposal: Arrange for disposal through your institution's EHS department.

III. Experimental Workflow for this compound Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_waste_generation Waste Generation cluster_waste_assessment Waste Assessment cluster_disposal_pathways Disposal Pathways A This compound Waste Generated (Liquid or Solid) B Is the waste a concentrated stock or pure this compound? A->B C Collect in a designated Hazardous Chemical Waste container. B->C Yes B->C No (Dilute Waste) D Label container clearly: 'Hazardous Chemical Waste: Antibiotic Waste (this compound)' C->D E Store in a designated satellite accumulation area. D->E F Arrange for pickup and disposal via institutional EHS. E->F

Caption: Workflow for the proper disposal of this compound waste.

IV. Spill and Emergency Procedures

In the event of a spill of this compound powder or a concentrated solution, follow these steps:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For a large spill of powder, respiratory protection may be necessary.

  • Containment: For liquid spills, use an absorbent material to contain the spill. For powder spills, gently cover with a damp paper towel to avoid generating dust.

  • Cleanup: Carefully collect the absorbed material or damp paper towels and place them in a sealed container for hazardous waste disposal. Clean the spill area with a suitable detergent and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.

Disclaimer: The information provided in this guide is for informational purposes only and is based on general principles of laboratory safety and antibiotic disposal. It is essential to consult your institution's specific guidelines and your Environmental Health and Safety (EHS) department for detailed procedures and regulatory compliance. Always refer to the Safety Data Sheet (SDS) for this compound for specific handling and safety information.

References

Essential Safety and Logistical Information for Handling Destomycin B

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the foundation of safe laboratory practice when handling powdered or liquid forms of Destomycin B. The following table summarizes the recommended PPE.

Body AreaRequired PPEStandard/SpecificationRationale
Hands Double Nitrile GlovesASTM D6319 or equivalentPrevents skin contact and absorption. Double gloving is recommended when handling hazardous drugs.[3]
Body Disposable, Low-Permeability GownANSI/AAMI PB70 Level 1 or higherProtects clothing and skin from contamination.[4] Gown should have long sleeves and tight-fitting cuffs.[3]
Eyes Safety Goggles with Side ShieldsANSI Z87.1Protects eyes from dust particles and splashes.[5]
Face Face Shield (in addition to goggles)ANSI Z87.1Recommended when there is a significant risk of splashing.
Respiratory N95 or higher RespiratorNIOSH-approvedEssential when handling the powdered form to prevent inhalation.[6]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of this compound.

Handling:

  • Engineering Controls: All manipulations of powdered this compound, including weighing and reconstitution, should be performed in a certified chemical fume hood or a biological safety cabinet to control aerosol generation.[5]

  • Aseptic Technique: Employ aseptic techniques to prevent contamination of the product and the surrounding work area.

  • Avoid Aerosolization: Handle infectious fluids and antibiotic solutions carefully to minimize the production of aerosols and droplets.[7] Do not pipette by mouth.

Storage:

  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated area, protected from sunlight.[6]

  • Segregation: Store away from incompatible materials.

Disposal Plan: Inactivation and Waste Management

The disposal of antibiotic waste requires careful consideration to prevent environmental contamination and the development of antimicrobial resistance.[8][9][10] Stock solutions of antibiotics are considered hazardous chemical waste and must be disposed of according to institutional guidelines.[11]

Inactivation of Liquid Waste:

Many aminoglycosides are heat-stable and are not inactivated by standard autoclaving procedures.[11] Therefore, chemical inactivation is a recommended approach before disposal. While specific inactivation protocols for this compound are not available, the following general methods for aminoglycosides can be considered, but must be validated for this compound prior to use.

MethodProtocolConsiderations
Acid Hydrolysis Adjust the pH of the antibiotic solution to be very acidic and then autoclave.The exact pH and required autoclave cycle time and temperature would need to be determined experimentally for this compound.
Enzymatic Inactivation Utilize specific enzymes that can modify and inactivate aminoglycoside antibiotics.[12][13][14]The appropriate enzyme for this compound would need to be identified and the inactivation protocol validated. This method can be rapid and effective.[12][13]
Chemical Degradation Treatment with strong oxidizing agents.The compatibility of this compound with specific oxidizing agents and the byproducts of the reaction would need to be evaluated.

Solid Waste Disposal:

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, and pipette tips, should be collected in a designated hazardous waste container.

  • Sharps: Needles and syringes must be disposed of in a puncture-resistant sharps container.[8]

  • Final Disposal: All hazardous waste must be disposed of through a licensed disposal company in accordance with local, state, and federal regulations.

Experimental Protocol: Spill Response

Immediate and appropriate response to a spill is crucial to prevent exposure and contamination.

Minor Spill (Contained within a fume hood):

  • Alert: Verbally alert others in the immediate area.

  • Decontaminate: Cover the spill with absorbent pads. Gently apply a 10% bleach solution or another appropriate disinfectant, starting from the outer edge and working inwards.

  • Wait: Allow a contact time of at least 30 minutes.

  • Clean: Wipe up the spill using absorbent pads.

  • Dispose: Place all contaminated materials in a hazardous waste bag.

  • Final Decontamination: Wipe the spill area again with disinfectant, followed by 70% ethanol.

Major Spill (Outside of a fume hood):

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Isolate: Restrict access to the spill area.

  • Notify: Inform the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

  • Wait: Allow aerosols to settle for at least 30 minutes before re-entry.

  • EHS Response: The trained EHS team will then proceed with the cleanup, following their established protocols for hazardous material spills.

Logical Workflow for a this compound Spill

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response (Inside Fume Hood) cluster_major_spill Major Spill Response (Outside Fume Hood) Spill Spill Detected Assess Assess Spill Size and Location Spill->Assess Minor_Spill Contained Spill Assess->Minor_Spill  Minor Major_Spill Uncontained Spill Assess->Major_Spill  Major Alert_Minor Alert Nearby Personnel Minor_Spill->Alert_Minor Decontaminate_Minor Decontaminate with Absorbent Pads and Disinfectant Alert_Minor->Decontaminate_Minor Wait_Minor Allow 30-Minute Contact Time Decontaminate_Minor->Wait_Minor Clean_Minor Wipe Up and Dispose as Hazardous Waste Wait_Minor->Clean_Minor Final_Decon_Minor Final Surface Decontamination Clean_Minor->Final_Decon_Minor Evacuate Evacuate Area Major_Spill->Evacuate Isolate Restrict Access Evacuate->Isolate Notify_EHS Notify Supervisor and EHS Isolate->Notify_EHS Wait_Major Allow Aerosols to Settle (30 mins) Notify_EHS->Wait_Major EHS_Cleanup EHS Manages Cleanup Wait_Major->EHS_Cleanup

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.